Hydrobromide monohydrate
Description
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Properties
IUPAC Name |
hydrate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H2O/h1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLGAFRNYJVHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of [specific] hydrobromide monohydrate"
An In-depth Technical Guide to the Synthesis and Characterization of Galantamine Hydrobromide
Introduction
Galantamine is a tertiary alkaloid, originally isolated from plants of the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis).[1] It is a reversible, competitive acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate dementia of the Alzheimer’s type.[2][3] The chemical name for galantamine hydrobromide is (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][4]benzazepin-6-ol hydrobromide.[5] Its therapeutic effect is attributed to a dual mechanism of action: the inhibition of acetylcholinesterase and the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), both of which enhance cholinergic function in the brain.[6]
This technical guide provides a comprehensive overview of the synthesis and characterization of galantamine hydrobromide, with a focus on methods applicable to research and drug development. While the compound can exist in various hydrated forms, this guide will focus on the crystalline hydrobromide salt. Researchers should be aware that the specific hydration state, such as the monohydrate, can influence physicochemical properties and must be carefully controlled and characterized.
Physicochemical Properties
A summary of the key physicochemical properties of galantamine hydrobromide is presented in Table 1.
Table 1: Physicochemical Properties of Galantamine Hydrobromide
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO₃·HBr | [2] |
| Molecular Weight | 368.27 g/mol | [2][6] |
| Appearance | White to almost white powder | [2][7] |
| pKa | 8.2 | [8] |
| Solubility | Sparingly soluble in water (31 mg/mL at pH 6.0) | [7][8] |
| Partition Coefficient | logP (n-octanol/buffer pH 12.0) = 1.1 | [8] |
| Melting Point | ~256 °C | [7] |
Mechanism of Action and Signaling Pathway
Galantamine's efficacy in treating Alzheimer's disease stems from its ability to enhance cholinergic neurotransmission through a dual mechanism.[6] Firstly, it competitively and reversibly inhibits the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[6] This inhibition increases the concentration of ACh in the synaptic cleft.[9] Secondly, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which sensitizes these receptors to ACh.[6][9] This dual action provides a synergistic enhancement of cholinergic signaling.
Caption: Dual-action mechanism of Galantamine on the cholinergic synapse.
Synthesis of Galantamine Hydrobromide
Galantamine can be obtained through extraction from natural sources, semi-synthesis, or total synthesis.[5][10] Total synthesis offers a reliable alternative to extraction, which can be expensive and low-yielding.[10] The final step in many synthetic procedures is the formation of the hydrobromide salt.
Caption: General workflow for the synthesis of Galantamine Hydrobromide.
Experimental Protocol: Salt Formation
This protocol describes a general method for the preparation of galantamine hydrobromide from the free base, adapted from various patented procedures.[3][11]
-
Dissolution: Dissolve the synthesized galantamine free base in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.[3][11]
-
Cooling: Cool the solution to a temperature between 0 °C and 5 °C in an ice bath with continuous stirring.[11]
-
Acidification: Slowly add a stoichiometric amount of 48% aqueous hydrobromic acid to the cooled solution while maintaining the temperature between 0 °C and 5 °C.[11]
-
Crystallization: Stir the mixture at room temperature for several hours (e.g., 2-4 hours) to allow for the complete precipitation of the hydrobromide salt.[11]
-
Isolation: Collect the resulting crystalline solid by filtration.
-
Washing: Wash the filtered product with a small amount of cold solvent (e.g., 95% ethanol) to remove any soluble impurities.[11]
-
Drying: Dry the final product under vacuum at a temperature of 50-60 °C until a constant weight is achieved.[11] The resulting product is galantamine hydrobromide, typically as a white to off-white crystalline powder.[7]
Characterization of Galantamine Hydrobromide
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized galantamine hydrobromide. This involves a combination of chromatographic and spectroscopic techniques.
Caption: Logical workflow for the characterization of synthesized Galantamine HBr.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of galantamine hydrobromide and quantifying any related substances or impurities.[12][13]
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and acetonitrile. | [4][12] |
| Detection | UV at ~230 nm or ~289 nm | [4][12] |
| Flow Rate | ~1.0 mL/min | |
| Column Temperature | 25-35 °C | [12] |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve galantamine hydrobromide reference standard in a suitable diluent (e.g., a mixture of buffer and acetonitrile) to prepare a stock solution.[12] Perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the synthesized galantamine hydrobromide sample and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).[12] Filter the solution through a 0.45 µm filter.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Record the chromatograms and integrate the peak areas. Purity is calculated by comparing the area of the main galantamine peak to the total area of all peaks. Impurities can be identified and quantified by comparing their retention times and responses to those of known impurity standards.[12]
Spectroscopic Characterization
Spectroscopic methods are used to confirm the identity of the compound.
Table 3: Spectroscopic Data for Galantamine Hydrobromide
| Technique | Parameter | Value | Reference |
| UV-Vis Spectroscopy | λmax (in water) | 289 nm | [4] |
| Spectrofluorimetry | Excitation λ (in water) | 282 nm | [2] |
| Emission λ (in water) | 607 nm | [2] |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the synthesized galantamine hydrobromide in distilled water at a known concentration.
-
Measurement: Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm.
-
Analysis: Confirm the presence of an absorption maximum (λmax) at approximately 289 nm.[4] The absorbance can be used for quantification based on a standard calibration curve.
X-ray Diffraction (XRD)
Table 4: Characteristic X-ray Diffraction Peaks for Form I Galantamine Hydrobromide
| Peak Position (2θ ± 0.2°) |
| 12.66 |
| 13.46 |
| 17.40 |
| 20.56 |
| 23.12 |
| 26.58 |
| 27.82 |
Experimental Protocol: X-ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind a small amount of the dried, synthesized galantamine hydrobromide powder to ensure homogeneity.
-
Data Collection: Mount the sample in the X-ray diffractometer. Collect the diffraction data over a suitable 2θ range (e.g., 2° to 40°).
-
Analysis: Compare the resulting diffractogram with a reference pattern for galantamine hydrobromide or with the characteristic peaks listed in Table 4 to confirm the crystalline form.
Conclusion
The synthesis and characterization of galantamine hydrobromide require precise control over reaction conditions and a suite of analytical techniques to ensure product quality. The methodologies outlined in this guide, from total synthesis and salt formation to chromatographic and spectroscopic analysis, provide a robust framework for researchers and drug development professionals. Proper characterization, including confirmation of the crystalline form and hydration state by methods like XRPD, is critical for ensuring the consistency, stability, and efficacy of this important therapeutic agent.
References
- 1. Determination of galantamine hydrobromide in bulk drug and pharmaceutical dosage form by spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved process for the preparation of galantamine hydrobromide - Patent 2009015 [data.epo.org]
- 3. jmpas.com [jmpas.com]
- 4. US20060009640A1 - Preparation of (-)-galantamine hydrobromide - Google Patents [patents.google.com]
- 5. Galantamine Hydrobromide | C17H22BrNO3 | CID 121587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Galantamine Hydrobromide | 1953-04-4 [chemicalbook.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 10. RU2387656C2 - Method for synthesis of galantamine hydrobromide - Google Patents [patents.google.com]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpras.com [ijpras.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Hydrobromide Monohydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and experimental considerations crucial for the detailed characterization of hydrobromide monohydrate crystal structures. Understanding the solid-state properties of active pharmaceutical ingredients (APIs), including their crystalline forms, is paramount in drug development for ensuring quality, stability, and bioavailability.
Introduction to Hydrobromide Monohydrates in Pharmaceuticals
Hydrobromide salts are frequently utilized in pharmaceutical formulations to enhance the solubility and stability of drug substances. The incorporation of water molecules into the crystal lattice results in the formation of hydrates, with monohydrates being a common stoichiometry. The precise arrangement of the API, bromide ions, and water molecules within the crystal structure dictates the physicochemical properties of the material. Therefore, a thorough crystal structure analysis is a critical component of drug development and quality control.
Core Analytical Techniques for Crystal Structure Elucidation
A multi-technique approach is often necessary for the comprehensive analysis of this compound crystals. The primary methods employed are X-ray diffraction and various spectroscopic techniques.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the absolute three-dimensional atomic arrangement within a crystal.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Powder X-ray Diffraction (PXRD)
PXRD is an essential tool for phase identification, polymorphism screening, and quality control of bulk crystalline materials.[2] It provides a characteristic "fingerprint" of a specific crystalline form.
Spectroscopic Techniques
Vibrational and absorption spectroscopy provide complementary information about the chemical environment and bonding within the crystal lattice.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are sensitive to the vibrational modes of molecules and can be used to identify functional groups and confirm the presence of hydrogen bonds.[3][4]
-
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: XANES is a powerful tool for probing the local electronic structure and coordination environment of a specific element, in this case, the bromine atom.[5][6][7]
Quantitative Crystallographic Data of Selected Hydrobromide Monohydrates
The following tables summarize the crystallographic data for several pharmaceutically relevant hydrobromide monohydrates, providing a basis for comparison.
| Compound | Eletriptan this compound |
| Molecular Formula | C₂₂H₂₇N₂O₂S·HBr·H₂O[8] |
| Molecular Weight | 481.45 g/mol [8] |
| Crystal System | Monoclinic[9] |
| Space Group | C2[9] |
| Unit Cell Parameters | |
| a | 18.224(2) Å[9] |
| b | 10.8981(14) Å[9] |
| c | 22.204(3) Å[9] |
| α | 90°[9] |
| β | 95.352(2)°[9] |
| γ | 90°[9] |
| Volume | Not specified |
| Z | 8[9] |
| Reference | [8][9] |
| Compound | Dextromethorphan this compound |
| Molecular Formula | C₁₈H₂₅NO·HBr·H₂O[10] |
| Molecular Weight | 370.3 g/mol [11] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Parameters | |
| a | 7.0417(4) Å |
| b | 9.1635(5) Å |
| c | 27.3371(15) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1763.97(17) ų |
| Z | 4 |
| Reference | [10][11] |
| Compound | Ondansetron Hydrobromide Dihydrate * |
| Molecular Formula | C₁₈H₁₉N₃O·HBr·2H₂O |
| Molecular Weight | 412.3 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Parameters | |
| a | 27.143(3) Å[12] |
| b | 6.9941(7) Å[12] |
| c | 19.343(2) Å[12] |
| α | 90°[12] |
| β | 93.350(9)°[12] |
| γ | 90°[12] |
| Volume | 3667.2(7) ų[12] |
| Z | 8[12] |
| Reference | [12] |
*Note: Ondansetron hydrobromide is reported as a dihydrate, which is isomorphic to the hydrochloride dihydrate.[12]
Detailed Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional atomic arrangement of a this compound crystal.
Methodology:
-
Crystal Growth and Selection:
-
Crystal Mounting:
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-protectant.
-
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.
-
Locate and refine the positions of hydrogen atoms, particularly those involved in hydrogen bonding.
-
Validate the final structure using crystallographic software.
-
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phase and assess the purity of a bulk sample of this compound.
Methodology:
-
Sample Preparation:
-
Gently grind the crystalline powder to a fine, uniform particle size to minimize preferred orientation effects.
-
Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
-
Data Collection:
-
Place the sample holder in the PXRD instrument.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2-40° 2θ).
-
Collect the diffraction pattern.
-
-
Data Analysis:
-
Identify the peak positions (in ° 2θ) and their relative intensities.
-
Compare the experimental pattern to a reference database (e.g., the Powder Diffraction File) or a simulated pattern from SCXRD data to confirm the phase identity.
-
Analyze the pattern for the presence of impurity peaks, which would indicate a mixture of crystalline forms.
-
References
- 1. researchgate.net [researchgate.net]
- 2. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. researchgate.net [researchgate.net]
- 6. X-ray absorption near edge structure - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. swgdrug.org [swgdrug.org]
- 11. Dextromethorphan this compound | C18H28BrNO2 | CID 5462351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
"hydrobromide monohydrate solubility in different organic solvents"
An In-depth Technical Guide to the Solubility of Dextromethorphan Hydrobromide Monohydrate in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dextromethorphan this compound in various organic solvents. The information is intended to support research, development, and formulation activities within the pharmaceutical industry. Due to the general nature of the initial query, this document focuses on a widely used and well-documented active pharmaceutical ingredient, Dextromethorphan this compound.
Introduction to Dextromethorphan this compound
Dextromethorphan this compound is the salt form of dextromethorphan, a synthetically produced morphinan (B1239233) derivative.[1] It is widely used as an over-the-counter antitussive (cough suppressant) agent that acts centrally on the cough center in the medulla.[1][2] The compound has the chemical formula C18H26BrNO, H2O and a molecular weight of 370.3 g/mol .[2][3] Understanding its solubility in different solvents is crucial for various stages of drug development, including formulation, purification, and the development of analytical methods.
Solubility Profile of Dextromethorphan this compound
The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. Dextromethorphan this compound exhibits a varied solubility profile across different organic solvents.
Qualitative Solubility
The qualitative solubility provides a general understanding of how Dextromethorphan this compound behaves in common organic solvents.
Quantitative Solubility Data
Quantitative solubility data provides precise measurements of the amount of solute that can dissolve in a given solvent under specific conditions.
| Solvent | Temperature | Solubility |
| Water | 25°C | 1.5 g/100 mL |
| Ethanol | Not Specified | 25 g/100 mL |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 74 mg/mL |
Experimental Protocol for Solubility Determination
The following section outlines a generalized experimental protocol for determining the solubility of Dextromethorphan this compound. This method is based on the widely accepted equilibrium shake-flask method.
Principle
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured using a suitable analytical technique.
Materials and Equipment
-
Dextromethorphan this compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).
-
Sample Preparation: Add an excess amount of Dextromethorphan this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
Concentration Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of Dextromethorphan this compound.
-
Calculation of Solubility: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Dextromethorphan this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. Dextromethorphan Hydrobromide | C18H26BrNO | CID 5464025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 3. Dextromethorphan (PIM 179) [inchem.org]
- 4. kreativeorganics.com [kreativeorganics.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Description and Solubility - D [drugfuture.com]
Spectroscopic Analysis of Galantamine Hydrobromide Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Galantamine Hydrobromide, a critical compound in pharmaceutical development. The inclusion of a monohydrate form primarily affects the IR spectrum, notably in the O-H stretching region, and may have subtle effects on the solid-state NMR, but the fundamental spectroscopic signature of the galantamine molecule remains consistent. This document presents quantitative data in structured tables, details the experimental protocols for data acquisition, and illustrates key workflows and relationships through diagrams.
Data Presentation: Spectroscopic Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of Galantamine Hydrobromide.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Disclaimer: The following ¹H NMR data is predicted based on the known chemical structure of galantamine. Precise chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) require experimental determination.
| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Provisional Assignment |
| ~ 6.6 - 6.8 | d | 1H | Aromatic H |
| ~ 6.5 - 6.7 | d | 1H | Aromatic H |
| ~ 6.0 - 6.2 | m | 2H | Olefinic H |
| ~ 4.5 - 4.7 | m | 1H | CH-OH |
| ~ 3.8 | s | 3H | OCH₃ |
| ~ 3.5 - 4.2 | m | 3H | Aliphatic CH, CH₂ adjacent to N |
| ~ 2.8 - 3.2 | m | 2H | Aliphatic CH₂ |
| ~ 2.4 | s | 3H | N-CH₃ |
| ~ 1.8 - 2.2 | m | 2H | Aliphatic CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Disclaimer: The following ¹³C NMR chemical shifts are predicted based on the known chemical structure of galantamine. Experimental verification is required for precise assignments.
| Chemical Shift (δ) ppm | Carbon Type | Provisional Assignment |
| ~ 145 - 150 | C | Aromatic C-O |
| ~ 140 - 145 | C | Aromatic C-O |
| ~ 125 - 135 | C | Aromatic C |
| ~ 125 - 135 | CH | Olefinic CH |
| ~ 120 - 125 | CH | Olefinic CH |
| ~ 110 - 120 | C | Aromatic C |
| ~ 110 - 115 | CH | Aromatic CH |
| ~ 85 - 90 | C | Quaternary C (Spiro) |
| ~ 60 - 65 | CH | CH-OH |
| ~ 55 - 60 | CH₃ | OCH₃ |
| ~ 50 - 55 | CH₂ | Aliphatic CH₂ |
| ~ 45 - 50 | CH | Aliphatic CH |
| ~ 40 - 45 | CH₃ | N-CH₃ |
| ~ 30 - 35 | CH₂ | Aliphatic CH₂ |
| ~ 20 - 25 | CH₂ | Aliphatic CH₂ |
Table 3: Infrared (IR) Spectroscopy Data
Data interpreted from publicly available spectra of Galantamine Hydrobromide. The presence of monohydrate water is expected to contribute to the broadness of the O-H stretch.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3200 - 3500 | Strong, Broad | O-H Stretch (Alcohol, H₂O), N-H Stretch (Ammonium salt) |
| ~ 3000 - 3100 | Medium | Aromatic & Olefinic C-H Stretch |
| ~ 2800 - 3000 | Medium | Aliphatic C-H Stretch |
| ~ 1600 - 1650 | Medium | C=C Aromatic & Olefinic Stretch |
| ~ 1450 - 1550 | Medium-Strong | C-H Bending |
| ~ 1200 - 1300 | Strong | C-O Ether Stretch (Aryl-Alkyl) |
| ~ 1000 - 1100 | Strong | C-O Alcohol Stretch |
Table 4: Mass Spectrometry (MS) Data
Data corresponds to Electrospray Ionization (ESI) in positive ion mode.
| m/z (Mass-to-Charge Ratio) | Ion Type | Interpretation |
| 288.16 | [M+H]⁺ | Protonated molecular ion of Galantamine free base (C₁₇H₂₁NO₃) |
| 213.09 | [M+H - C₄H₇N]⁺ | Major fragment resulting from the cleavage of the azepine ring.[1] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of Galantamine Hydrobromide Monohydrate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.
-
Internal Standard : Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate all signals.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required compared to ¹H NMR.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of Galantamine this compound with approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and press under high pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric H₂O and CO₂.
-
Sample Spectrum : Place the KBr pellet containing the sample into the sample holder and acquire the IR spectrum.
-
Data Acquisition :
-
Scan the sample typically over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of Galantamine this compound (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote protonation.[1]
-
Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS) for sample introduction.[1]
-
Ionization : Introduce the sample solution into the ESI source operating in positive ion mode. The solvent is evaporated, and the analyte molecules are ionized, primarily forming the protonated molecular ion [M+H]⁺.
-
Mass Analysis :
-
Full Scan : Acquire a full scan mass spectrum to identify the molecular ion.
-
Tandem MS (MS/MS) : For structural confirmation, select the precursor ion ([M+H]⁺ at m/z 288) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.[1] The resulting product ion spectrum provides a fragmentation pattern that serves as a structural fingerprint.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the spectroscopic analysis of Galantamine this compound.
Caption: Workflow for the spectroscopic analysis of Galantamine this compound.
Caption: Relationship between spectroscopic techniques and the structural information derived.
References
"thermal stability and decomposition of hydrobromide monohydrate"
An In-depth Technical Guide to the Thermal Stability and Decomposition of Hydrobromide Monohydrates
For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is critical for ensuring drug product quality, stability, and efficacy. Hydrobromide salts are common in pharmaceuticals, and they often exist as hydrates. The presence of water molecules within the crystal lattice can significantly impact the material's physical and chemical properties. This guide provides a comprehensive overview of the thermal analysis of hydrobromide monohydrates, focusing on their stability and decomposition pathways.
Introduction to the Significance of Thermal Analysis
The thermal stability of an API, particularly a hydrated form like a hydrobromide monohydrate, is a cornerstone of drug development. Thermal analysis techniques are indispensable for:
-
Polymorph and Solvate Characterization: Identifying and differentiating between various solid forms of a drug, such as anhydrous, monohydrate, and other solvate forms.
-
Stability Assessment: Determining the temperature at which the material begins to degrade, which informs storage conditions and shelf-life.
-
Manufacturing Process Optimization: Providing critical data for processes like drying, milling, and formulation, where temperature changes can induce unwanted phase transitions.
-
Compatibility Studies: Assessing the thermal compatibility of the API with various excipients in a formulation.
The monohydrate form of a hydrobromide salt (API-HBr·H₂O) typically exhibits a multi-stage decomposition profile, beginning with the loss of water (dehydration) followed by the decomposition of the anhydrous salt at higher temperatures.
Core Experimental Techniques
A combination of thermoanalytical techniques is typically employed to fully characterize the thermal behavior of a this compound.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. For a monohydrate, TGA is crucial for quantifying the water content and identifying the onset temperature of decomposition.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC detects thermal events such as melting, crystallization, and solid-solid phase transitions, revealing whether these processes are endothermic (heat absorbing) or exothermic (heat releasing).
-
Dynamic Vapor Sorption (DVS): While not a thermal decomposition technique, DVS is vital for understanding the stability of a hydrate (B1144303) by measuring how the material gains or loses water in response to changes in relative humidity (RH). This helps to define the critical humidity levels for storage and handling to prevent dehydration or further hydration.
Illustrative Thermal Profile of a Hypothetical API-HBr Monohydrate
To illustrate the principles, let us consider a hypothetical API with a molecular weight of 450 g/mol . The corresponding this compound (API-HBr·H₂O) would have a molecular weight of approximately 549 g/mol . The theoretical water content is calculated as (Mass of H₂O / Mass of API-HBr·H₂O) * 100, which is (18.02 / 549) * 100 ≈ 3.28%.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from TGA and DSC analyses of such a hypothetical compound.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Observed Value | Interpretation |
| Step 1: Dehydration | ||
| Onset Temperature | 85 °C | Initiation of water loss. |
| Weight Loss | 3.3% | Corresponds to the loss of one mole of water. |
| Temperature Range | 85 - 120 °C | The temperature window for the dehydration event. |
| Step 2: Decomposition | ||
| Onset Temperature | 210 °C | Initiation of the degradation of the anhydrous API-HBr. |
| Weight Loss at 300 °C | > 40% | Significant mass loss due to molecular breakdown. |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy (ΔH) | Interpretation |
| Endotherm 1 | 90 °C | 105 °C | 150 J/g | Energy absorbed during the dehydration process. |
| Endotherm 2 | 205 °C | 208 °C | 80 J/g | Melting of the anhydrous form created after dehydration. |
| Exotherm 1 | 215 °C | 225 °C | -250 J/g | Exothermic decomposition immediately following the melt. |
Detailed Experimental Protocols
The following are standard protocols for the thermal analysis of a this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the API-HBr monohydrate powder into an open aluminum or platinum pan.
-
Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Calculate the percentage weight loss for each distinct step and determine the onset temperatures using the instrument's software.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter (e.g., heat-flux or power-compensation type).
-
Sample Preparation: Accurately weigh 2-5 mg of the API-HBr monohydrate into a hermetically sealed aluminum pan. A small pinhole may be pierced in the lid to allow evolved water vapor to escape, preventing pan rupture.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Purge the DSC cell with dry nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the differential heat flow versus temperature. Identify and integrate endothermic and exothermic peaks to determine onset temperatures, peak temperatures, and enthalpy changes (ΔH).
Visualizing Workflows and Decomposition Pathways
Diagrams are essential for representing complex relationships and processes clearly. The following are Graphviz (DOT language) diagrams illustrating a typical experimental workflow and a decomposition pathway.
Caption: Experimental workflow for the thermal characterization of a this compound.
Caption: Thermal decomposition pathway of a typical API this compound.
Conclusion
The thermal analysis of hydrobromide monohydrates is a multi-faceted process that provides indispensable data for drug development. Through a synergistic application of techniques like TGA and DSC, researchers can quantify water content, identify critical transition temperatures for dehydration and melting, and characterize the onset and nature of thermal decomposition. This information is paramount for ensuring the stability, quality, and safety of the final drug product, from early-stage development through to manufacturing and storage. The methodologies and illustrative data presented in this guide serve as a robust framework for approaching the thermal characterization of these important pharmaceutical compounds.
An In-depth Technical Guide to the Hygroscopicity of Hydrobromide Salts: Monohydrate vs. Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hygroscopicity of an active pharmaceutical ingredient (API) is a critical physicochemical property that can significantly impact its stability, processability, and bioavailability. This technical guide provides an in-depth analysis of the differences in hygroscopic behavior between the monohydrate and anhydrous forms of hydrobromide salts. By understanding these differences, researchers and drug development professionals can make more informed decisions during solid form selection and formulation development to ensure the quality and efficacy of the final drug product. This guide details the underlying principles of water sorption, presents comparative data, outlines experimental protocols for characterization, and provides visual representations of key concepts and workflows.
Introduction: The Significance of Hygroscopicity in Pharmaceutical Development
Hygroscopicity is the propensity of a substance to absorb moisture from its surrounding environment.[1] In the pharmaceutical industry, the interaction of a solid dosage form with atmospheric water vapor is a crucial consideration throughout the drug development lifecycle.[1] Excessive moisture uptake can lead to a cascade of undesirable physical and chemical changes, including:
-
Physical Instability : Alterations in crystal structure, such as the conversion from an anhydrous form to a hydrate (B1144303), can impact dissolution rates and bioavailability.[2] Moisture can also lead to deliquescence, where the solid dissolves in the absorbed water.
-
Chemical Degradation : The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to a loss of potency and the formation of impurities.
-
Manufacturing and Handling Challenges : Changes in powder properties due to moisture uptake, such as altered flowability and compressibility, can negatively affect manufacturing processes like tableting and capsule filling.
For these reasons, a thorough understanding and characterization of the hygroscopic properties of an API are mandated by regulatory agencies and are essential for selecting the optimal solid form for development.[1]
Physicochemical Principles: Anhydrous vs. Monohydrate Forms
Anhydrous and monohydrated forms of a hydrobromide salt are known as pseudopolymorphs. They differ in their crystal lattice structure due to the inclusion or exclusion of water molecules.
-
Anhydrous Form : The crystal lattice of the anhydrous form does not contain water molecules as an integral part of its structure. Its hygroscopic behavior is primarily governed by the adsorption of water molecules onto the crystal surface.
-
Monohydrate Form : The monohydrate form incorporates one molecule of water for every molecule of the hydrobromide salt within its crystal lattice. These water molecules are typically held in place by hydrogen bonds and play a crucial role in stabilizing the crystal structure. The hygroscopicity of a monohydrate is influenced by both surface adsorption and the potential for further water uptake or loss depending on the ambient relative humidity (RH).
Generally, the anhydrous form of a drug is more hygroscopic than its hydrated counterpart because it has a higher affinity for water to achieve a more stable hydrated state.[2] However, the monohydrate can still adsorb additional surface moisture. The transition between these forms is often reversible and dependent on the relative humidity and temperature. The specific RH at which an anhydrous form converts to a hydrate, or a hydrate dehydrates to an anhydrous form, is known as the critical relative humidity (CRH) .
Quantitative Comparison of Hygroscopicity
To illustrate the differing hygroscopic behaviors, this section presents representative data obtained from Dynamic Vapor Sorption (DVS) analysis of a model hydrobromide salt, herein referred to as "API-HBr".
Dynamic Vapor Sorption (DVS) Analysis Data
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[3][4]
Table 1: Hygroscopicity Data for API-HBr Anhydrous and Monohydrate Forms at 25°C
| Relative Humidity (%) | API-HBr Anhydrous (Sorption) % Weight Change | API-HBr Anhydrous (Desorption) % Weight Change | API-HBr Monohydrate (Sorption) % Weight Change | API-HBr Monohydrate (Desorption) % Weight Change |
| 0 | 0.00 | 0.15 | 0.00 | -4.85 |
| 10 | 0.10 | 0.20 | 0.05 | -4.80 |
| 20 | 0.25 | 0.30 | 0.10 | 0.15 |
| 30 | 5.10 (Hydration) | 0.40 | 0.15 | 0.20 |
| 40 | 5.15 | 5.05 | 0.20 | 0.25 |
| 50 | 5.20 | 5.10 | 0.25 | 0.30 |
| 60 | 5.25 | 5.15 | 0.30 | 0.35 |
| 70 | 5.30 | 5.20 | 0.35 | 0.40 |
| 80 | 5.40 | 5.30 | 0.45 | 0.50 |
| 90 | 5.60 | 5.50 | 0.60 | 0.65 |
Note: The theoretical water content of the monohydrate is approximately 5.0%. The anhydrous form converts to the monohydrate at approximately 30% RH.
Hygroscopicity Classification
Based on the European Pharmacopoeia (Ph. Eur.) guidelines, the hygroscopicity of a substance is classified based on its percentage weight increase after storage at 25°C and 80% RH for 24 hours.
Table 2: Hygroscopicity Classification of API-HBr Forms
| Form | Weight Gain at 80% RH | Ph. Eur. Classification |
| API-HBr Anhydrous | 5.40% | Hygroscopic |
| API-HBr Monohydrate | 0.45% | Slightly Hygroscopic |
Experimental Protocols
A detailed and robust experimental protocol is essential for accurately characterizing the hygroscopicity of hydrobromide salts.
Dynamic Vapor Sorption (DVS) Methodology
Objective : To determine the moisture sorption and desorption isotherms for the anhydrous and monohydrate forms of a hydrobromide salt and to identify the critical relative humidity for any phase transitions.
Instrumentation : A DVS instrument capable of controlling temperature to ±0.1°C and relative humidity to ±1%.
Experimental Parameters :
-
Sample Preparation : Approximately 10-20 mg of the sample is accurately weighed and placed into the DVS sample pan.
-
Temperature : The experiment is conducted at a constant temperature, typically 25°C.
-
Gas Flow : Nitrogen is used as the carrier gas at a flow rate of 200 sccm.
-
Drying Step : The sample is initially dried at 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).
-
Sorption Cycle : The relative humidity is increased in steps of 10% from 0% to 90% RH. At each step, the sample is allowed to equilibrate until a stable weight is reached.
-
Desorption Cycle : The relative humidity is then decreased in steps of 10% from 90% back to 0% RH, with equilibration at each step.
Data Analysis : The percentage change in mass is plotted against the relative humidity to generate the sorption and desorption isotherms. The stoichiometry of hydrate formation can be calculated from the weight gain.
Visualizations
Logical Relationship between Anhydrous and Monohydrate Forms
The following diagram illustrates the relationship between the anhydrous and monohydrate forms of a hydrobromide salt and their interaction with atmospheric moisture.
Caption: Interconversion of Anhydrous and Monohydrate Forms.
Experimental Workflow for Hygroscopicity Assessment
This diagram outlines the typical workflow for assessing the hygroscopicity of a new hydrobromide salt.
References
An In-depth Technical Guide on the Core Mechanism of Action of Dextromethorphan Hydrobromide Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextromethorphan (B48470) (DM), a synthetically produced morphinan (B1239233) derivative, is widely utilized as an over-the-counter antitussive agent.[1] The hydrobromide monohydrate salt form enhances its solubility and bioavailability.[2] Beyond its well-established role in cough suppression, dextromethorphan exhibits a complex pharmacological profile by interacting with multiple targets within the central nervous system (CNS).[3][4] This guide elucidates the core mechanisms of action, focusing on its roles as an N-methyl-D-aspartate (NMDA) receptor antagonist, a sigma-1 receptor agonist, and a serotonin-norepinephrine reuptake inhibitor.[3][5] These multimodal actions are central to its therapeutic effects and expanding applications, including the treatment of pseudobulbar affect and major depressive disorder.[1][3][6]
Core Mechanisms of Action
Dextromethorphan's therapeutic and psychoactive effects are not attributed to a single molecular target but rather to a constellation of interactions with several key CNS receptors and transporters.[3][5] Its primary metabolite, dextrorphan, also contributes significantly to its pharmacological activity, particularly in NMDA receptor antagonism.[3][7]
NMDA Receptor Antagonism
Dextromethorphan and its more potent active metabolite, dextrorphan, act as non-competitive antagonists at the NMDA receptor complex.[6][8][9] They bind to a site within the receptor's ion channel, often referred to as the MK-801/PCP site, thereby blocking the influx of Ca²⁺ ions.[3] This action modulates excitatory glutamate (B1630785) signaling.[4]
This antagonism of the NMDA receptor is believed to underlie several of dextromethorphan's effects:
-
Antitussive Action: By elevating the threshold for the cough reflex in the medullary cough center.[2][3][4]
-
Neuroprotective Properties: By preventing neuronal damage from excessive glutamate activity (excitotoxicity).[8]
-
Dissociative Effects: At supratherapeutic doses, this mechanism produces dissociative and hallucinogenic states similar to ketamine and phencyclidine (PCP).[3]
Sigma-1 Receptor Agonism
Dextromethorphan is a potent agonist of the sigma-1 receptor, a unique intracellular chaperone protein located primarily at the endoplasmic reticulum.[3][6][10] This interaction is distinct from its effects on NMDA receptors and does not involve its metabolite, dextrorphan, to the same extent.[11]
Agonism at the sigma-1 receptor is implicated in:
-
Modulation of Neurotransmitter Systems: Influencing dopaminergic and serotonergic systems.
-
Antidepressant-like Effects: Studies suggest that the antidepressant actions of dextromethorphan are at least partially mediated through sigma-1 receptor activation.[7][12]
-
Neuroprotection: Contributing to cellular survival and mitigating neuroinflammation.[6]
Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition
Dextromethorphan acts as a nonselective inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][5] This action increases the synaptic availability of serotonin and norepinephrine, a mechanism shared with many classic antidepressant medications.
This property is responsible for:
-
Antidepressant Synergy: This mechanism contributes to its efficacy in treating depression, particularly when its metabolism is inhibited to maintain higher plasma concentrations.[5][7]
-
Risk of Serotonin Syndrome: The inhibition of serotonin reuptake creates a risk of serotonin syndrome, a potentially life-threatening condition, when dextromethorphan is co-administered with other serotonergic drugs like SSRIs or MAOIs, especially at supratherapeutic doses.[3][13][14][15]
Quantitative Pharmacological Data
The binding affinities of dextromethorphan and its primary metabolite, dextrorphan, for their principal targets are summarized below. These values (Kᵢ, IC₅₀) are crucial for understanding the compound's potency and selectivity.
| Target | Ligand | Kᵢ (nM) | Assay Type | Species | Reference |
| NMDA Receptor (PCP Site) | Dextromethorphan | 500 - 2000 | Radioligand Binding | Rat | [6] |
| NMDA Receptor (PCP Site) | Dextrorphan | 56 - 70 | Radioligand Binding | Rat | [16] |
| Sigma-1 Receptor | Dextromethorphan | 57 | Radioligand Binding | Guinea Pig | [17] |
| Sigma-1 Receptor | Dextromethorphan | 142 - 652 | Radioligand Binding | Various | [6] |
| Serotonin Transporter (SERT) | Dextromethorphan | 23 | Functional (Reuptake) | Rat | [18] |
| Norepinephrine Transporter (NET) | Dextromethorphan | 500 - 1700 | Functional (Reuptake) | Rat | [18] |
Key Experimental Protocols
The characterization of dextromethorphan's mechanism of action relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.
Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor (PCP Site)
This protocol outlines the procedure to determine the binding affinity (Kᵢ) of dextromethorphan for the PCP binding site within the NMDA receptor ion channel.
Objective: To measure the ability of dextromethorphan to displace a specific radiolabeled ligand (e.g., [³H]TCP) from the NMDA receptor in rat cortical membranes.
Materials:
-
Receptor Source: Crude membrane preparations from rat cerebral cortices.[19]
-
Radioligand: [³H]thienyl cyclohexylpiperidine ([³H]TCP) or similar PCP site ligand.[11][19]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[19]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled phencyclidine (PCP) or MK-801.[19]
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.5% PEI), liquid scintillation counter.[19]
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Perform differential centrifugation to isolate the membrane fraction, which is then washed, resuspended, and stored at -80°C until use. Protein concentration is determined via a standard assay (e.g., BCA).[19]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, high concentration of unlabeled PCP, and membrane preparation.
-
Test Compound: Assay buffer, radioligand, serial dilutions of dextromethorphan, and membrane preparation.[19]
-
-
Incubation: Add the radioligand (e.g., [³H]TCP at a final concentration near its Kₔ value, typically 1-5 nM) to all wells. Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.[19]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates receptor-bound radioligand from the unbound fraction.[19]
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove residual unbound radioligand.[19]
-
Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average DPM from NSB wells from the total binding DPM. Plot the percentage of specific binding against the logarithm of dextromethorphan concentration. Use non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol: Competitive Radioligand Binding Assay for the Sigma-1 Receptor
This protocol details the steps to determine the binding affinity (Kᵢ) of dextromethorphan for the sigma-1 receptor.
Objective: To measure the ability of dextromethorphan to displace a selective sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine) from its binding site.
Materials:
-
Receptor Source: Guinea pig liver membranes or commercially available membranes from cells expressing the human sigma-1 receptor.[10]
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.[10][20]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of haloperidol.[10][20]
-
Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of dextromethorphan (e.g., spanning 10⁻¹¹ M to 10⁻⁵ M). Prepare the radioligand solution so the final assay concentration is near its Kₔ value (e.g., 1.0 - 3.0 nM).[10]
-
Assay Setup: In a 96-well plate with a final volume of 100-200 µL, set up triplicate wells for:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, 10 µM haloperidol, and membrane preparation.
-
Test Compound: Assay buffer, [³H]-(+)-pentazocine, a specific dilution of dextromethorphan, and membrane preparation.[10]
-
-
Incubation: Incubate the plate for 90-150 minutes at 37°C.[10][20]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.[10]
-
Washing: Quickly wash the filters with ice-cold assay buffer.[10]
-
Quantification: Dry the filters and measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ and subsequently the Kᵢ value for dextromethorphan as described in the NMDA receptor assay protocol.
Visualizations: Signaling Pathways and Workflows
Core Mechanism of Action Pathway
The following diagram illustrates the multifaceted mechanism of action of Dextromethorphan (DM) and its active metabolite, Dextrorphan (DX).
Experimental Workflow: Radioligand Binding Assay
This diagram provides a generalized workflow for the competitive radioligand binding assays described in the protocols.
References
- 1. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dextromethorphan [drugcentral.org]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Dextromethorphan-induced serotonin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. droracle.ai [droracle.ai]
- 16. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High affinity dextromethorphan binding sites in guinea pig brain. Effect of sigma ligands and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. benchchem.com [benchchem.com]
- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (B48470) hydrobromide monohydrate (CAS 6700-34-1) is a synthetically produced, dextrorotatory morphinan (B1239233) derivative.[1] Structurally related to codeine and levorphanol, it is widely recognized for its antitussive (cough-suppressing) properties.[1][2] Unlike its levorotatory counterparts, dextromethorphan exhibits minimal activity at mu (μ)-opioid receptors, and is therefore considered a non-narcotic antitussive.[2][3] Its primary mechanism of action involves the antagonism of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1][2][4] Additionally, it functions as a sigma-1 receptor agonist and modulates calcium channel activity.[2][5] These multimodal actions have led to investigations into its potential therapeutic applications beyond cough suppression, including neuroprotection and the treatment of neuropsychiatric disorders.[2][6]
Chemical and Physical Properties
Dextromethorphan this compound presents as a white to off-white solid crystalline powder.[1][7] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6700-34-1 | [1] |
| Molecular Formula | C₁₈H₂₅NO·HBr·H₂O | [8][9] |
| Molecular Weight | 370.33 g/mol | [1][10] |
| Melting Point | 116-120 °C | [1][5] |
| Solubility | Sparingly soluble in water; Freely soluble in ethanol (B145695) and chloroform; Practically insoluble in ether. | [1][7] |
| Appearance | White to off-white solid/crystalline powder. | [1][7] |
| pH (10g/L solution) | 5.2 - 6.5 at 25°C | [1] |
Synthesis and Spectroscopic Analysis
Synthesis
The synthesis of dextromethorphan typically involves the methylation of the phenolic hydroxyl group of (+)-3-hydroxy-N-methylmorphinan.[11] A common method utilizes phenyltrimethylammonium (B184261) chloride and sodium methoxide (B1231860) in methanol (B129727).[11] The resulting racemic mixture of 3-methoxy-N-methylmorphinane is then resolved using D-tartaric acid to isolate the dextrorotatory isomer, dextromethorphan.[11]
An alternative patented method involves the following steps:
-
N-benzylation of (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline under alkaline conditions.[12]
-
Acid-catalyzed cyclization to form (+)-3-hydroxy-17-benzyl-(9α,13α,14α)-levorphane.[12]
-
O-methylation and N-methylation using dimethyl sulfate (B86663) or a methyl halide to yield a quaternary ammonium (B1175870) salt.[12]
-
Catalytic hydrogenation to remove the benzyl (B1604629) group, affording dextromethorphan.[12]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of dextromethorphan this compound.
-
¹H NMR: The proton NMR spectrum of dextromethorphan in deuterated solvents such as DMSO-d₆ or a pyridine-d₅:D₂O mixture allows for the identification of characteristic proton signals, including those of the N-methyl group.[13][14][15]
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present in the molecule.[16]
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[16]
Biological Activity and Mechanism of Action
Dextromethorphan exhibits a complex pharmacology, interacting with multiple targets in the central nervous system.
NMDA Receptor Antagonism
The primary mechanism underlying many of dextromethorphan's effects is its action as a non-competitive antagonist at the NMDA receptor.[1][2][4] It blocks the ion channel of the receptor, thereby inhibiting the influx of calcium ions in response to glutamate (B1630785) binding.[3][17] This action is thought to contribute to its antitussive, neuroprotective, and dissociative effects.[1][18]
Sigma-1 Receptor Agonism
Dextromethorphan is also an agonist at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates neuronal excitability.[2][19] This interaction is believed to contribute to its antitussive and antidepressant-like effects.[20][21][22]
Calcium Channel Blockade
Dextromethorphan has been shown to block voltage-gated calcium channels, which may contribute to its neuroprotective effects by reducing excessive calcium influx into neurons.[7][8]
Signaling Pathway Modulation
Dextromethorphan influences several intracellular signaling pathways:
-
Glutamatergic Signaling: By antagonizing NMDA receptors, dextromethorphan directly modulates glutamatergic neurotransmission.[4][23] This can lead to downstream effects on pathways involved in synaptic plasticity and excitotoxicity.[5][24]
-
cAMP-Dependent Pathway: Dextromethorphan has been shown to inhibit the cAMP-dependent pathway, which may play a role in its modulation of spontaneous glutamate release.[16]
-
GSK-3β/NF-κB Pathway: In models of inflammation, dextromethorphan can attenuate the activation of the GSK-3β/NF-κB signaling pathway by inhibiting NADPH oxidase.[25]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify dextromethorphan in a sample.
Methodology:
-
Column: A reversed-phase C18 column (e.g., Nucleodur, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[26] Alternatively, a mixed-mode stationary phase column (e.g., Primesep 100) can be employed.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and methanol (e.g., 70:30 v/v) with an ion-pairing agent like sodium docusate (B154912) and a buffer such as ammonium nitrate, with the pH adjusted to around 3.4.[26] Another mobile phase option is a simple mixture of water, acetonitrile, and a sulfuric acid buffer.[1]
-
Flow Rate: A flow rate of 1 mL/min is generally used.[26]
-
Detection: UV detection at 280 nm is a common method for dextromethorphan analysis.[26][27]
-
Sample Preparation: For analysis in biological matrices like urine, a liquid-liquid extraction procedure is typically required to isolate the compound and its metabolites.[27]
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the NMDA receptor.
Methodology (adapted from protocols for dextromethorphan analogs):
-
Radioligand: [³H]TCP (thienylcyclohexylpiperidine) is used as the radioligand that binds to the ion channel of the NMDA receptor.[28][29]
-
Membrane Preparation: Rat brain membranes are prepared and resuspended in an appropriate assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).[28]
-
Assay: The assay is performed in a 96-well plate format. The binding of [³H]TCP to the membranes is measured in the presence and absence of varying concentrations of the test compound (dextromethorphan).[28]
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker, such as MK-801.[28]
-
Incubation and Filtration: The reaction is incubated to reach equilibrium and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[28]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[28] The data is then analyzed to determine the inhibitory constant (Ki) of the test compound.
In Vivo Neuroprotection Assay
Objective: To assess the neuroprotective effects of dextromethorphan in an animal model of brain injury.
Methodology (example from a penetrating ballistic-like brain injury model):
-
Animal Model: Anesthetized male Sprague-Dawley rats are subjected to a unilateral frontal penetrating ballistic-like brain injury.[30]
-
Drug Administration: Dextromethorphan (at various doses, e.g., 0.156-10 mg/kg) or vehicle is administered intravenously as a bolus at specific time points post-injury.[30] In some protocols, this is followed by a continuous infusion.[30]
-
Behavioral Assessment: Motor recovery is assessed using tasks such as a balance beam test at various time points post-injury.[30] Cognitive function can be evaluated using tasks like the novel object recognition test.[30]
-
Histological Analysis: At the end of the study, brain tissue is collected and processed for histological analysis to assess the extent of the lesion and axonal degeneration.[30]
In Vivo Cough Suppression Assay
Objective: To evaluate the antitussive efficacy of dextromethorphan.
Methodology (example from a human study on smoking-related cough):
-
Study Design: A randomized, double-blind, placebo-controlled crossover study design is employed.[31]
-
Participants: Subjects with a persistent cough, such as smokers, are recruited.[31]
-
Intervention: Participants receive either dextromethorphan (e.g., 22 mg) or a matched placebo.[31]
-
Objective Measurement: Cough reflex sensitivity is measured using a citric acid dose-response cough challenge, where the concentration of citric acid required to elicit a certain number of coughs is determined.[31]
-
Subjective Measurement: Participants may also record their cough symptoms in a daily diary and complete quality of life questionnaires.[31]
Safety and Toxicology
Hazard Identification
Dextromethorphan this compound is classified as harmful if swallowed and may cause eye and respiratory irritation.[20][32] It can also cause drowsiness or dizziness.[32]
| Hazard Statement | GHS Classification | Reference(s) |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | [20] |
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term (Category 2) | [20] |
Handling and Storage
-
Handling: Handle in a well-ventilated area.[20] Wear suitable protective clothing, including gloves and eye/face protection.[20] Avoid the formation of dust and aerosols.[20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Protect from light.[12]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[20]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[20]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[20]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[20]
Toxicological Data
Limited long-term toxicity data for dextromethorphan alone is available, as it is often studied in combination with other substances.[11]
| Test | Species | Route | Value | Reference(s) |
| LD50 | Mouse | Oral | 165 mg/kg | [12] |
| LD50 | Rat | Oral | 350 mg/kg | [12] |
| LD50 | Female Swiss-Webster Mice | Oral (gavage) | 210 mg/kg | [11] |
Visualizations
Signaling Pathways
Caption: Dextromethorphan's multimodal mechanism of action.
Experimental Workflow: HPLC Analysis
Caption: A typical workflow for HPLC analysis of Dextromethorphan.
Logical Relationship: Neuroprotective Effects
Caption: Key mechanisms contributing to Dextromethorphan's neuroprotective effects.
References
- 1. HPLC Method for Analysis of Dextromethorphan on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibitory effect of glutamate release from rat cerebrocortical synaptosomes by dextromethorphan and its metabolite 3-hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Dextromethorphan and phencyclidine receptor ligands: differential effects on K(+)- and NMDA-evoked increases in cytosolic free Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]
- 12. CN103044327A - Preparation method of dextromethorphan - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Involvement of the cAMP-Dependent Pathway in Dextromethorphan-Induced Inhibition of Spontaneous Glutamate Transmission in the Nucleus Tractus Solitarius Neurons of Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dextromethorphan Inhibits Activations and Functions in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases [mdpi.com]
- 20. "Involvement of Sigma-1 Receptors in the Antidepressant-Like Effects of" by Linda Nguyen, Matthew J. Robson et al. [touroscholar.touro.edu]
- 21. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 22. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dextromethorphan inhibits the glutamatergic synaptic transmission in the nucleus tractus solitarius of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Dextromethorphan Attenuates NADPH Oxidase-Regulated Glycogen Synthase Kinase 3β and NF-κB Activation and Reduces Nitric Oxide Production in Group A Streptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Quantitative determination of dextromethorphan and three metabolites in urine by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 30. Neuroprotective profile of dextromethorphan in an experimental model of penetrating ballistic-like brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Assessment of antitussive efficacy of dextromethorphan in smoking related cough: objective vs. subjective measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. helixchrom.com [helixchrom.com]
Methodological & Application
Application Notes and Protocols for Dextromethorphan Hydrobromide Monohydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Dextromethorphan (B48470) Hydrobromide Monohydrate (DXM HBr), a widely used antitussive agent, in cell culture experiments. This document outlines its mechanism of action, provides detailed protocols for assessing its effects on cell viability and apoptosis, and summarizes key quantitative data from published studies.
Introduction
Dextromethorphan (DXM) is a dextrorotatory morphinan (B1239233) derivative with a well-established safety profile.[1] Beyond its antitussive properties, DXM has been shown to possess neuroprotective and anti-inflammatory effects.[2][3] In the context of cell biology, DXM is known to interact with multiple cellular targets, making it a compound of interest for research in oncology, immunology, and vascular biology. It primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor.[4][5] These interactions allow DXM to modulate various signaling pathways, including the MAPK and NF-κB cascades, thereby influencing cell proliferation, differentiation, and survival.[1][6]
Mechanism of Action
Dextromethorphan exerts its effects on cells through a multi-faceted mechanism of action. It is known to inhibit NMDA receptor channels and voltage-operated calcium and sodium channels.[5][7] Furthermore, DXM has been demonstrated to suppress the activation of key inflammatory signaling pathways. Specifically, it can attenuate the activation of Mitogen-Activated Protein Kinases (MAPK) such as ERK, JNK, and p38, and inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB).[1][2] This inhibition of critical signaling cascades underlies its observed effects on cytokine production, cell maturation, and apoptosis.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of Dextromethorphan this compound on different cell lines.
Table 1: Cytotoxicity of Dextromethorphan (DXM) on PANC-1 Human Pancreatic Cancer Cells [8][9]
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 280.4 |
| 48 hours | 163.2 |
| 72 hours | 105.6 |
Table 2: Effective Concentrations of Dextromethorphan (DXM) in Various Cell Culture Applications
| Cell Line | Application | Effective Concentration (µM) | Observed Effect | Reference |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Inhibition of LPS-induced maturation | 12.5 - 50 | Attenuation of activation | [1] |
| Human Monocyte-Derived Dendritic Cells (MDDCs) | Inhibition of LPS-induced maturation | 12.5 - 50 | Attenuation of activation | [1] |
| PANC-1 Pancreatic Cancer Cells | Induction of apoptosis (in combination with Gemcitabine) | 50 | Increased early and late apoptotic cells | [8] |
| Rat Vascular Smooth Muscle Cells | Reduction of high-phosphate-induced oxidative stress | 50 | Amelioration of decreased ATP and mitochondrial membrane potential | [10] |
| Enriched Glial Cultures (OPC, MG, AS) | Stimulation of proliferation | 1 | 2- to 4-fold increase in proliferation | [11] |
| Enriched Glial Cultures (OL, OPC) | Protection from cytotoxicity | 2 - 20 | Protection from glutamate, NMDA, AMPA, staurosporine, and ROS | [11] |
Experimental Protocols
Protocol 1: Preparation of Dextromethorphan this compound Stock Solution
This protocol describes the preparation of a stock solution of Dextromethorphan this compound for use in cell culture experiments.
Materials:
-
Dextromethorphan this compound (Sigma-Aldrich, Cat. No. D9684 or equivalent)
-
Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile 0.2 µm syringe filter
Procedure:
-
To prepare a 42.5 mM stock solution, dissolve the appropriate amount of Dextromethorphan this compound in DMSO.[9]
-
Alternatively, a 12.5 mM stock solution can be prepared in PBS.[1]
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Cell Viability Assay using MTT
This protocol details the methodology for assessing the cytotoxic effects of Dextromethorphan this compound on adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cells (e.g., PANC-1)
-
Complete cell culture medium
-
Dextromethorphan this compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Dextromethorphan this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., 25-200 µM).[8]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DXM. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest DXM concentration) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[8]
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by Dextromethorphan this compound using flow cytometry.
Materials:
-
Target cells
-
Complete cell culture medium
-
Dextromethorphan this compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[12]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of Dextromethorphan this compound (e.g., 50 µM in combination with another agent) for the specified duration (e.g., 72 hours).[9] Include appropriate controls.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Visualizations
References
- 1. Dextromethorphan Inhibits Activations and Functions in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextromethorphan Attenuates NADPH Oxidase-Regulated Glycogen Synthase Kinase 3β and NF-κB Activation and Reduces Nitric Oxide Production in Group A Streptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextromethorphan inhibits osteoclast differentiation by suppressing RANKL-induced nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 6. Dextromethorphan inhibits activations and functions in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Dextromethorphan Enhances Apoptosis and Suppresses EMT in PANC-1 Pancreatic Cancer Cells: Synergistic Effects with Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dextromethorphan Reduces Oxidative Stress and Inhibits Uremic Artery Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of dextromethorphan on glial cell function: proliferation, maturation, and protection from cytotoxic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes: Hydrobromide Salts as Catalysts in Organic Synthesis
Introduction
Hydrobromide salts, particularly those of organic amines, have emerged as versatile and efficient catalysts in a range of organic transformations. These compounds, often crystalline solids that are stable and easy to handle, can function as acid catalysts, phase-transfer catalysts, and in some cases, participate in redox processes. This document provides detailed application notes and protocols for the use of hydrobromide salts as catalysts, with a focus on esterification and condensation reactions. The information is targeted towards researchers, scientists, and professionals in drug development seeking to utilize these accessible and effective catalytic systems.
Catalytic Applications of Pyridinium (B92312) Hydrobromide Perbromide in Esterification
Pyridinium hydrobromide perbromide (PHPB), a stable crystalline complex of pyridinium hydrobromide and bromine, has demonstrated significant utility in the direct esterification of aldehydes and alcohols. This reagent is particularly noteworthy for its ability to facilitate these reactions in water at room temperature, offering a green and mild alternative to traditional esterification methods that often require harsh acidic conditions and anhydrous solvents.
The catalytic activity of PHPB in esterification is multifaceted. It can act as a source of hydrobromic acid (HBr) in situ, a classic acid catalyst for the esterification of carboxylic acids (which can be formed in situ from aldehydes). Furthermore, its oxidative capacity allows for the direct conversion of aldehydes to ester products in the presence of an alcohol.
Experimental Protocols
Protocol 1: Direct Esterification of an Aldehyde with an Alcohol using Pyridinium Hydrobromide Perbromide (PHPB)
This protocol details the procedure for the esterification of an aldehyde with an alcohol catalyzed by PHPB in an aqueous medium.[1]
Materials:
-
Pyridinium hydrobromide perbromide (PHPB)
-
Aldehyde (e.g., heptanal)
-
Alcohol (e.g., dodecanol)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
0.5 M aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Carbon tetrachloride (CCl₄) and Chloroform (B151607) (CHCl₃) for chromatography
Procedure:
-
To a solution of pyridinium hydrobromide perbromide (1.00 mmol, 320 mg) in water (8 mL), add the aldehyde (0.50 mmol) and the alcohol (0.50 mmol).
-
Stir the reaction mixture at room temperature for the time indicated in the data table below (typically 14-18 hours).
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding 0.5 M aqueous sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.5 M aqueous sodium thiosulfate and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure (in vacuo).
-
Purify the residue by column chromatography on silica gel using a mixture of carbon tetrachloride and chloroform (e.g., 3:1 v/v) as the eluent to obtain the pure ester.
Protocol 2: Dimeric Esterification of an Alcohol using Pyridinium Hydrobromide Perbromide (PHPB)
This protocol describes the Tishchenko-like dimeric esterification of an alcohol catalyzed by PHPB in water.[1]
Materials:
-
Pyridinium hydrobromide perbromide (PHPB)
-
Alcohol (e.g., dodecanol)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
0.5 M aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a solution of pyridinium hydrobromide perbromide (0.50 mmol, 160 mg) in water (8 mL), add the alcohol (0.25 mmol).
-
Stir the reaction mixture at room temperature for the time specified in the data table (typically 13 hours).
-
After the reaction is complete, add 0.5 M aqueous sodium thiosulfate to the mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 0.5 M aqueous sodium thiosulfate followed by saturated aqueous sodium chloride.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using carbon tetrachloride as the eluent to yield the dimeric ester.
Data Presentation
The following tables summarize the quantitative data for the esterification reactions catalyzed by pyridinium hydrobromide perbromide in water at room temperature.[1]
Table 1: Direct Esterification of Aldehydes with Alcohols
| Aldehyde | Alcohol | Time (h) | Yield (%) |
| Heptanal | Dodecanol | 14 | 84 |
| Benzaldehyde | Methanol | 18 | 92 |
| 4-Chlorobenzaldehyde | Methanol | 18 | 95 |
| 4-Methoxybenzaldehyde | Methanol | 18 | 90 |
| Benzaldehyde | 1,2-Ethanediol | 18 | 88 |
| Benzaldehyde | 1,3-Propanediol | 18 | 85 |
Table 2: Dimeric Esterification of Alcohols
| Alcohol | Time (h) | Yield (%) |
| Dodecanol | 13 | 95 |
| 1-Octanol | 13 | 93 |
| 1-Hexanol | 13 | 91 |
| Cyclohexanol | 18 | 0 |
| β-Phenylethyl alcohol | 18 | 0 (recovered) |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction pathway for the direct esterification of aldehydes and the general experimental workflow.
Caption: Proposed mechanism for the direct esterification of aldehydes.
Caption: General experimental workflow for catalytic esterification.
References
Application of Dextromethorphan Hydrobromide Monohydrate in Pharmaceutical Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (B48470) hydrobromide monohydrate is a salt form of the widely used antitussive agent, dextromethorphan. The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, significantly influencing the drug's physicochemical properties and its ultimate biopharmaceutical performance. The this compound form of dextromethorphan is frequently chosen to enhance properties such as solubility and stability, which are crucial for developing effective and reliable dosage forms.[1] This document provides detailed application notes and protocols for the use of dextromethorphan this compound in pharmaceutical formulations.
Physicochemical Properties
The conversion of the dextromethorphan free base to its this compound salt alters several key physicochemical parameters. These changes are pivotal in overcoming potential challenges in formulation development, such as poor aqueous solubility of the free base.[2][3]
Table 1: Physicochemical Properties of Dextromethorphan and its this compound Salt
| Property | Dextromethorphan (Free Base) | Dextromethorphan this compound | Reference |
| Molecular Formula | C₁₈H₂₅NO | C₁₈H₂₅NO·HBr·H₂O | [2] |
| Molecular Weight | 271.4 g/mol | 370.33 g/mol | [4] |
| Appearance | White to slightly yellow crystalline powder | Odorless, opalescent white powder | [2][3] |
| Solubility in Water | Practically insoluble | 1.5 g/100 mL at 25°C | [2][4] |
| Solubility in Ethanol | Freely soluble | Freely soluble | [2] |
| Solubility in Chloroform | Freely soluble | Freely soluble | [2] |
| Melting Point | 109-111 °C | 122-124 °C | [3] |
Advantages of the this compound Salt Form
The use of the this compound salt form of dextromethorphan offers several advantages in pharmaceutical formulation:
-
Enhanced Aqueous Solubility: The most significant advantage is the marked improvement in water solubility compared to the free base.[2][4] This is crucial for developing oral liquid formulations and for ensuring adequate dissolution from solid dosage forms, which can lead to improved bioavailability.
-
Improved Stability: Salt forms are often more chemically stable than the corresponding free bases. The crystalline structure of the this compound can provide a more stable solid-state form, protecting the API from degradation.
-
Favorable Crystal Properties: The crystalline nature of the this compound salt can lead to better powder flow and compressibility, which are important considerations for the manufacturing of solid dosage forms like tablets and capsules.[5]
-
pH Modification: The salt form can influence the pH of the microenvironment upon dissolution, which can further aid in the solubility and absorption of the drug.
Experimental Protocols
Protocol for Solubility Determination
Objective: To quantitatively determine and compare the aqueous solubility of dextromethorphan free base and dextromethorphan this compound.
Materials:
-
Dextromethorphan free base
-
Dextromethorphan this compound
-
Purified water (USP grade)
-
Orbital shaking incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
Procedure:
-
Prepare saturated solutions by adding an excess amount of dextromethorphan free base and dextromethorphan this compound to separate flasks containing a known volume of purified water.
-
Place the flasks in an orbital shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the flasks to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to sediment the undissolved particles.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved drug.
-
Calculate the solubility in mg/mL or g/100 mL.
Protocol for In Vitro Dissolution Testing of Immediate-Release Tablets
Objective: To evaluate the dissolution profile of dextromethorphan this compound from an immediate-release tablet formulation.
Materials:
-
Dextromethorphan this compound tablets
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium: 900 mL of 0.1 N HCl or other appropriate medium
-
HPLC system with UV detector
-
Syringes and cannula filters
Procedure:
-
Set up the dissolution apparatus according to USP general chapter <711> Dissolution.
-
Pre-warm the dissolution medium to 37 ± 0.5°C.
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter.
-
Analyze the samples using a validated HPLC method to determine the concentration of dextromethorphan hydrobromide released.
-
Calculate the cumulative percentage of drug released at each time point.
Table 2: Example Dissolution Profile Data for Dextromethorphan HBr Tablets
| Time (minutes) | % Drug Released (Mean) | % Drug Released (Standard Deviation) |
| 5 | 35 | 4.2 |
| 10 | 62 | 5.1 |
| 15 | 85 | 3.8 |
| 20 | 92 | 2.9 |
| 30 | 98 | 1.5 |
| 45 | 101 | 1.2 |
| 60 | 102 | 1.1 |
Protocol for Stability Testing (ICH Guideline Summary)
Objective: To assess the stability of a pharmaceutical formulation containing dextromethorphan this compound under various environmental conditions.
Methodology: The stability testing protocol should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7][8]
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[7]
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.[7]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7]
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[8]
-
Intermediate: 0, 3, and 6 months.
-
Accelerated: 0, 3, and 6 months.[7]
Parameters to be Tested:
-
Appearance (e.g., color, clarity for liquids)
-
Assay of dextromethorphan hydrobromide
-
Degradation products/impurities
-
Dissolution (for solid dosage forms)
-
Moisture content
-
pH (for liquid formulations)
Table 3: ICH Stability Testing Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Visualizations
The following diagrams illustrate key workflows and relationships in the application of this compound in pharmaceutical formulation.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. reddit.com [reddit.com]
- 6. upm-inc.com [upm-inc.com]
- 7. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 8. database.ich.org [database.ich.org]
Preparation of a Stock Solution of Hydrobromide Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of a stock solution of a hydrobromide monohydrate compound. Given that "this compound" describes a salt form of various active pharmaceutical ingredients, this guide presents a general protocol that can be adapted for any such compound. A detailed example is provided for Dextromethorphan this compound, a common antitussive agent, to illustrate the practical application of the protocol.
General Principles
A stock solution is a concentrated solution that is diluted to a lower concentration for actual use.[1][2] The preparation of an accurate stock solution is a critical first step in many scientific experiments, as it directly impacts the reliability and reproducibility of results.[3] The fundamental principle involves accurately weighing a solute, dissolving it in an appropriate solvent, and diluting it to a precise final volume.[4][5]
Materials and Equipment
-
This compound compound (e.g., Dextromethorphan this compound)
-
Analytical balance (sensitive to at least 0.1 mg)
-
Spatula
-
Weighing paper or weighing boat
-
Appropriate solvent (e.g., deionized water, ethanol (B145695), DMSO)
-
Volumetric flask (Class A) of the desired final volume (e.g., 10 mL, 50 mL, 100 mL)[1][2]
-
Beaker
-
Magnetic stirrer and stir bar
-
Pipettes
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, to avoid skin and eye contact.[6]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6]
-
Handling: Avoid creating dust when handling the powdered compound.[6] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the chemical.[7]
-
Spills: In case of a spill, clean the area immediately following established laboratory procedures. Avoid generating dust during cleanup.[7]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
General Protocol for Stock Solution Preparation
This protocol can be adapted for any this compound compound. The key is to use the specific molecular weight of the compound of interest in the initial calculation.
Step 1: Determine the Required Mass of Solute
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
Step 2: Weigh the Solute
-
Place a clean, dry weighing boat or paper on the analytical balance and tare it.
-
Carefully weigh the calculated mass of the this compound compound using a spatula.
Step 3: Dissolve the Solute
-
Transfer the weighed compound into a beaker.
-
Add a small amount of the chosen solvent (typically about 50-70% of the final volume) to the beaker.[8]
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer to facilitate dissolution. Gentle heating may be applied if necessary and if the compound's stability allows, but this should be verified first.
Step 4: Dilute to the Final Volume
-
Once the solute is completely dissolved, carefully transfer the solution to the appropriate volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.[2]
-
Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[8]
Step 5: Homogenize and Store
-
Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.[8]
-
Transfer the solution to a clearly labeled storage bottle. The label should include the name of the compound, the concentration, the solvent, the date of preparation, and the preparer's initials.
-
Store the solution under appropriate conditions. For light-sensitive compounds like many hydrobromide salts, storage in an amber or foil-wrapped container in a cool, dark place is recommended.[6]
Detailed Application Note: Preparation of a 10 mM Stock Solution of Dextromethorphan this compound
This example provides specific instructions for preparing a 10 mM stock solution of Dextromethorphan this compound in ethanol.
Chemical Data Presentation
| Property | Value |
| Chemical Name | Dextromethorphan this compound |
| CAS Number | 6700-34-1 |
| Molecular Formula | C₁₈H₂₅NO · HBr · H₂O |
| Molecular Weight | 370.33 g/mol [9][10] |
| Appearance | White or almost white crystalline powder[11] |
| Solubility | Sparingly soluble in water; Freely soluble in ethanol.[11][12] Soluble in DMF (20 mg/mL), DMSO (10 mg/mL), Ethanol (20 mg/mL), and PBS pH 7.2 (5 mg/mL).[13] |
| Storage | Store at room temperature, protected from light.[6] |
Experimental Protocol
Objective: To prepare 50 mL of a 10 mM stock solution of Dextromethorphan this compound.
1. Calculation of Required Mass:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Final Volume: 50 mL = 0.050 L
-
Molecular Weight: 370.33 g/mol
Mass (g) = 0.010 mol/L * 0.050 L * 370.33 g/mol = 0.1852 g (or 185.2 mg)
2. Weighing:
-
On an analytical balance, weigh out 185.2 mg of Dextromethorphan this compound powder.
3. Dissolution and Dilution:
-
Transfer the powder to a 100 mL beaker.
-
Add approximately 30 mL of ethanol to the beaker.
-
Place a stir bar in the beaker and stir until the powder is completely dissolved.
-
Quantitatively transfer the dissolved solution into a 50 mL Class A volumetric flask.
-
Rinse the beaker with small portions of ethanol, adding each rinse to the flask.
-
Carefully add ethanol to the flask until the meniscus reaches the 50 mL calibration mark.
4. Homogenization and Storage:
-
Stopper the flask and invert it at least 15 times to ensure a uniform concentration.
-
Transfer the final solution to a labeled amber glass bottle.
-
Store the bottle at room temperature, away from direct light.
Example Calculations for Different Concentrations
| Desired Concentration | Final Volume | Molecular Weight ( g/mol ) | Required Mass (mg) |
| 1 mM | 10 mL | 370.33 | 3.70 |
| 5 mM | 25 mL | 370.33 | 46.29 |
| 20 mM | 50 mL | 370.33 | 370.33 |
| 50 mM | 100 mL | 370.33 | 1851.65 |
Visual Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. spectrumrx.com [spectrumrx.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. inchemistry.acs.org [inchemistry.acs.org]
- 9. chembk.com [chembk.com]
- 10. Dextromethorphan this compound | 6700-34-1 [chemicalbook.com]
- 11. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 12. kreativeorganics.com [kreativeorganics.com]
- 13. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Hydrobromide Monohydrate Compounds in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of several key hydrobromide monohydrate compounds in neuroscience research. The protocols detailed below are intended to serve as a guide for investigating the neuropharmacological properties of these and similar molecules.
Galantamine Hydrobromide: A Dual-Action Cholinergic Agent for Alzheimer's Disease Research
Galantamine hydrobromide is a well-established compound for the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1][2] Its therapeutic effect is attributed to a dual mechanism of action: reversible, competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3][4] This dual action enhances cholinergic neurotransmission, which is compromised in AD, and may also modulate other neurotransmitter systems.[1]
Key Research Applications:
-
Investigating cognitive enhancement: Studying the effects on learning and memory in various animal models of cognitive impairment.[1][5][6]
-
Modeling cholinergic deficits: Used as a reference compound in studies exploring the role of the cholinergic system in neurological disorders.
-
Screening for novel AChE inhibitors: Employed as a positive control in assays designed to identify new potential treatments for AD.[7][8]
Quantitative Data:
| Parameter | Value | Species/System | Reference |
| AChE Inhibition (IC50) | 556.01 µM | SH-SY5Y (neuroblastoma) cell line | [9] |
| 5130 ± 630 nM | Human brain cortex | [10] | |
| 1.27 ± 0.21 µM | In vitro (Ellman's method) | [8] | |
| 0.31 µg/mL | In vitro (AChE) | [7] | |
| Effective In Vivo Dose | 5 mg/kg | Mouse (cognitive enhancement) | [5][6] |
Experimental Protocols:
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method to determine AChE inhibitory activity.[3]
-
Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. The enzyme hydrolyzes acetylthiocholine (B1193921) (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻). The rate of TNB²⁻ formation is proportional to AChE activity and can be measured by absorbance at 405-412 nm. Inhibitors will reduce the rate of this reaction.[3]
-
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
ATCI solution (14 mM in deionized water, prepared fresh)
-
AChE enzyme solution (from electric eel or recombinant human)
-
Galantamine hydrobromide (and other test compounds)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of galantamine hydrobromide in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution (or solvent for control)
-
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25-37°C).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a defined period.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Scopolamine-Induced Amnesia Model in Mice
This is a widely used model to screen for compounds with potential cognitive-enhancing effects.[1]
-
Principle: Scopolamine (B1681570), a muscarinic receptor antagonist, induces a temporary cognitive deficit, mimicking some aspects of cholinergic dysfunction seen in dementia.[11][12][13] The ability of a test compound to reverse these deficits is assessed using behavioral tests.
-
Materials:
-
Procedure:
-
Habituate the mice to the experimental room and handling for several days before the experiment.
-
On the test day, administer galantamine hydrobromide (or vehicle) via the desired route (e.g., intraperitoneally, i.p.).
-
After a specific pre-treatment time (e.g., 30 minutes), administer scopolamine hydrobromide (i.p.).
-
After another interval (e.g., 30 minutes), subject the mice to a behavioral test to assess learning and memory (e.g., Morris water maze).
-
Record and analyze the behavioral parameters (e.g., escape latency, time spent in the target quadrant).
-
Signaling Pathway and Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. The clinical efficacy and safety of galantamine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Beyond in vitro data: a review of in vivo evidence regarding the allosteric potentiating effect of galantamine on nicotinic acetylcholine receptors in Alzheimer's neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 12. Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Scopolamine-induced deficits in social memory in mice: reversal by donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of Hydrobromide Monohydrate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrobromide monohydrate salt form is frequently utilized in pharmaceutical development to enhance the stability and solubility of active pharmaceutical ingredients (APIs). The in vivo administration and dosing of these compounds are critical for preclinical studies, including pharmacokinetic, pharmacodynamic, and toxicological assessments. The appropriate protocol is dictated by the specific API, the research question, and the animal model being used.
This document provides detailed application notes and protocols for the in vivo dosing and administration of three distinct this compound compounds as examples: Dextromethorphan (B48470) this compound, a cough suppressant with broader neurological applications; Eletriptan (B1671169) Hydrobromide, an anti-migraine agent; and Lappaconitine (B608462) Hydrobromide, an analgesic alkaloid.
General Protocol for Oral Gavage in Rodents
Oral gavage is a common and precise method for oral drug administration in preclinical rodent studies. The following is a standardized protocol adaptable for various this compound formulations.
Materials
-
Appropriately sized gavage needles (16-20 gauge for rats, 18-22 gauge for mice, with a rounded tip).
-
Syringes (1-5 mL, depending on dosing volume).
-
Vehicle for drug formulation (e.g., sterile water, saline, 0.5% methylcellulose).
-
Animal scale.
-
Permanent marker.
Procedure
-
Animal Handling and Restraint: Acclimatize the animals to handling prior to the experiment to minimize stress. For administration, restrain the animal firmly but gently to prevent injury. For mice, scruff the neck and back to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth for reaching the stomach. Mark this length on the needle.
-
Dose Calculation and Preparation: Weigh each animal to calculate the precise volume of the drug formulation to be administered based on its body weight (in mg/kg). Prepare the formulation by dissolving or suspending the this compound compound in the chosen vehicle.
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate. The animal should swallow as the tube enters the esophagus. Pass the needle smoothly to the pre-measured mark. Administer the solution slowly.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes. Continue monitoring at regular intervals as required by the study protocol.
Dextromethorphan this compound
Application Notes
Dextromethorphan (DXM) this compound is investigated in vivo for its antitussive, neuroprotective, and, more recently, anti-fibrotic properties.[1][2][3] It is often administered orally in rodent models. Due to its potential for neurological effects at high doses, careful dose selection and monitoring of behavioral changes are crucial.[4]
Quantitative Dosing Data
| Animal Model | Dose Range | Administration Route | Vehicle | Study Type | Reference |
| Rat (Female) | 120 mg/kg (single dose) | Oral Gavage | 0.5% methylcellulose (B11928114) / 0.1% polysorbate 80 | Neuropathology | [1][4] |
| Rat (Male) | 5-400 mg/kg/day (30 days) | Oral Gavage | 0.5% methylcellulose / 0.1% polysorbate 80 | Neuropathology | [1][4] |
| Rat (Adolescent) | 60 mg/kg/day (10 days) | Intraperitoneal | 100 mg/ml 2-hydroxypropyl-beta-cyclodextrin | Behavioral | [5] |
| Rat | 50 mg/kg (single dose) | Oral | Saline solution | Seizure Model | [2] |
| Mouse | 20 mg/kg | Not specified | Not specified | SUDEP Model | [6] |
| Mouse | 10 ng/kg (daily) | Subcutaneous | Not specified | Pulmonary Fibrosis Model | [7] |
Experimental Protocol Example: Neuropathology Study in Rats
This protocol is based on a study investigating the potential for neuronal vacuolation.[1][4]
-
Animals: Use adult female Sprague-Dawley rats.
-
Formulation: Prepare a suspension of Dextromethorphan Hydrobromide in a vehicle of 0.5% methylcellulose and 0.1% polysorbate 80 in sterile water.
-
Dosing: Administer a single oral dose of 120 mg/kg via gavage.
-
Post-dose Observation: Monitor animals for behavioral changes indicative of neurologic effects (e.g., ataxia, hyperactivity) at 1-2 hours post-dose.
-
Tissue Collection: Euthanize subsets of animals at 4-6 hours post-dose to examine for neuronal vacuolation and at 24-48 hours post-dose for neurodegeneration.
-
Analysis: Perfuse the brains and process for histopathological examination of the retrosplenial/posterior cingulate cortices.
Eletriptan Hydrobromide
Application Notes
Eletriptan hydrobromide is a selective 5-HT1B/1D receptor agonist used in migraine therapy. In preclinical studies, it is used in rodent models to investigate its anti-migraine efficacy, pharmacokinetic profile, and potential for adverse effects.[8] Oral gavage is the most common route of administration, mimicking its clinical use.
Quantitative Dosing Data
| Animal Model | Dose | Administration Route | Vehicle | Study Type | Reference |
| Rat | 2 mg/kg | Oral Gavage | Water | Pharmacokinetics | [9][10] |
| Rat | 15-75 mg/kg/day (104 weeks) | In diet | Food | Carcinogenicity | [8] |
| Rat | 100 mg/kg | Intravenous | Not specified | Toxicology (lethality) | |
| Mouse | 400 mg/kg/day (104 weeks) | In diet | Food | Carcinogenicity | [8] |
| Mouse | 1000 mg/kg | Not specified | Not specified | Toxicology (lethality) |
Experimental Protocol Example: Oral Pharmacokinetic Study in Rats
This protocol is adapted from a representative pharmacokinetic study.[9][10]
-
Animals: Use male Wistar rats.
-
Formulation: Dissolve Eletriptan Hydrobromide in sterile water to the desired concentration.
-
Dosing: Administer a single oral dose of 2 mg/kg via gavage.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose (0), 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 6.0, 8.0, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.
-
Analysis: Determine the concentration of eletriptan in plasma samples using a validated analytical method, such as HPLC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Lappaconitine Hydrobromide
Application Notes
Lappaconitine hydrobromide is a diterpenoid alkaloid with potent analgesic and anti-inflammatory properties.[11] In vivo studies in rodents are conducted to evaluate its efficacy in various pain models (e.g., inflammatory, neuropathic) and to determine its mechanism of action. Both oral and intraperitoneal routes are used.
Quantitative Dosing Data
| Animal Model | Dose | Administration Route | Vehicle | Study Type | Reference |
| Rat | 4 mg/kg, 8 mg/kg | Not specified | Not specified | Inflammatory Pain Model | [11] |
| Mouse | 5 mg/kg | Intragastric | Not specified | Acetic Acid Writhing Test | [12] |
| Mouse | 1 mg/kg, 5 mg/kg | Oral, Intraperitoneal | Not specified | Hot Plate & Writhing Assay | [13] |
| Mouse | 4 mg/kg | Not specified | Not specified | Leukemia Bone Pain Model | [14] |
Experimental Protocol Example: Analgesic Efficacy in a Mouse Model of Inflammatory Pain
This protocol is based on the acetic acid-induced writhing test.[12]
-
Animals: Use adult male mice.
-
Formulation: Prepare a solution or suspension of Lappaconitine Hydrobromide in a suitable vehicle (e.g., saline or water).
-
Dosing: Administer the compound intragastrically at a dose of 5 mg/kg. A control group should receive the vehicle only.
-
Induction of Pain: One hour after drug administration, inject 0.75% acetic acid solution intraperitoneally (0.1 mL per 10 g body weight).
-
Behavioral Assessment: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (a specific stretching posture) over a 15-20 minute period.
-
Analysis: Compare the number of writhes in the lappaconitine-treated group to the vehicle-treated control group to determine the percentage of pain inhibition.
Visualizations
Caption: Workflow for an in vivo oral pharmacokinetic study.
Caption: Mechanism of action for Eletriptan hydrobromide.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of orally administered dextromethorphan on theophylline- and pentylenetetrazol-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral administration of dextromethorphan does not produce neuronal vacuolation in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated dextromethorphan administration in adolescent rats produces long-lasting behavioral alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects-of-Dextromethorphan-in-a-SUDEP-mouse-model [aesnet.org]
- 7. Add‐On Dextromethorphan Improves the Effects of Pirfenidone in Bleomycin‐Treated Mice and Patients With Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijpsr.com [ijpsr.com]
- 11. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review | MDPI [mdpi.com]
- 14. Analgesic effects of lappaconitine in leukemia bone pain in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hydrobromide Monohydrate in Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dextromethorphan Hydrobromide Monohydrate is a widely used antitussive agent found in numerous over-the-counter and prescription cough and cold formulations.[1][2][3] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of Dextromethorphan this compound in various samples using common analytical techniques. The methods described are based on established and validated procedures reported in the scientific literature.
Analytical Methods Overview
Several analytical methods have been developed and validated for the determination of Dextromethorphan this compound in bulk drug substances and pharmaceutical dosage forms. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Recognized for its high specificity, sensitivity, and ability to separate the analyte from potential degradation products and other formulation components.[1][4][5][6][7]
-
UV-Visible Spectrophotometry: A simpler and more cost-effective method suitable for routine quality control, often employed for the analysis of bulk drug and simple formulations.[2][3][8][9]
-
High-Performance Thin-Layer Chromatography (HPTLC): A stability-indicating method that can be used for the estimation of the drug in the presence of its degradation products.[6][10]
-
Potentiometric Titration: A classic analytical technique that can be used for the assay of the bulk drug substance.[11]
This document will focus on the detailed protocols for the most widely used methods: HPLC and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the preferred method for the quantification of Dextromethorphan this compound due to its high resolving power and sensitivity. Both isocratic and gradient elution methods have been successfully employed.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of Dextromethorphan Hydrobromide.
Detailed HPLC Protocol
This protocol is a representative example based on several published methods.[1][4][7][12][13] Researchers should validate the method for their specific sample matrix and instrumentation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.[4][7]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][12][13]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For example, a mixture of potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.5) and acetonitrile (B52724).[1] Another example is a mixture of acetonitrile and methanol (B129727) with an ion-pairing agent like sodium docusate (B154912) and ammonium (B1175870) nitrate, with the pH adjusted to 3.4.[4][7]
-
Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally used.[1][4][7][12][13]
-
Detection Wavelength: Detection is typically carried out at 280 nm or 272 nm.[4][5][7][13]
-
Injection Volume: A 20 µL injection volume is common.[12][13][14]
-
Column Temperature: The analysis can be performed at ambient temperature or controlled at a specific temperature, for instance, 50°C.[4][7]
2. Reagent and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 100 mg of Dextromethorphan Hydrobromide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.
-
Sample Preparation (for Syrup Formulation): Accurately measure a volume of syrup equivalent to a known amount of Dextromethorphan Hydrobromide and transfer it to a volumetric flask. Dilute with the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[12]
3. System Suitability:
Before sample analysis, inject the standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and relative standard deviation (RSD) of the peak areas.[13]
4. Analysis and Quantification:
Inject the prepared standard and sample solutions into the HPLC system. The quantification of Dextromethorphan Hydrobromide in the sample is performed by comparing the peak area of the analyte in the sample chromatogram with the peak area of the standard from the calibration curve.[1]
Quantitative Data Summary for HPLC Methods
| Parameter | Reported Value | Reference |
| Linearity Range | 0.080 - 0.12 mg/mL | [12] |
| Linearity Range | 10 - 80 µg/mL | [5] |
| Linearity Range | 1 - 30 µg/mL | [15] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Correlation Coefficient (r) | 0.998 | [12] |
| Limit of Detection (LOD) | 11 µg/L | [16] |
| Limit of Quantification (LOQ) | 10 ppm | [17] |
| Recovery | 99.35% - 100.35% | [1][12] |
| Relative Standard Deviation (RSD) | < 2% | [13] |
UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry offers a simple, rapid, and economical alternative for the quantification of Dextromethorphan Hydrobromide. This method is based on the measurement of absorbance of the drug solution at its wavelength of maximum absorption (λmax).[3][9]
Experimental Workflow for UV-Vis Spectrophotometry
Caption: General workflow for UV-Vis spectrophotometric analysis.
Detailed UV-Visible Spectrophotometry Protocol
This protocol is a generalized procedure based on published methods.[3][9]
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with a pair of 1 cm matched quartz cells.[3]
2. Reagent and Sample Preparation:
-
Solvent: 0.1N Hydrochloric acid (HCl) is a commonly used solvent.[3][9]
-
Standard Stock Solution: Accurately weigh 10 mg of Dextromethorphan Hydrobromide reference standard and dissolve it in a 10 mL volumetric flask with 0.1N HCl to get a concentration of 1000 µg/mL.[3]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in the range of 5-30 µg/mL with 0.1N HCl.[3]
-
Sample Preparation (for solid dosage forms): An accurately weighed quantity of powdered tablets or lozenges is dissolved in 0.1N HCl, sonicated, filtered, and then diluted to a suitable concentration within the linear range.[3]
3. Determination of λmax:
Scan a standard solution of Dextromethorphan Hydrobromide (e.g., 10 µg/mL) in the UV range (200-400 nm) against a blank (0.1N HCl) to determine the wavelength of maximum absorbance (λmax). The λmax is typically observed around 278 nm or 281 nm.[3][9]
4. Calibration Curve:
Measure the absorbance of the working standard solutions at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
5. Analysis and Quantification:
Measure the absorbance of the prepared sample solution at the λmax. The concentration of Dextromethorphan Hydrobromide in the sample is calculated using the regression equation from the calibration curve.[9]
Quantitative Data Summary for UV-Visible Spectrophotometry Methods
| Parameter | Reported Value | Reference |
| λmax | 278 nm | [3] |
| λmax | 281 nm | [9] |
| Linearity Range | 5.0 - 30.0 µg/mL | [3][6] |
| Linearity Range | 10 - 50 µg/mL | [8] |
| Linearity Range | 30 - 80 µg/mL | [9] |
| Correlation Coefficient (R²) | 0.9993 | [3] |
| Correlation Coefficient (r) | 0.999 | [9] |
| Molar Absorptivity | 3.35-4.51 × 10⁴ L mol⁻¹ cm⁻¹ | [2] |
| Sandell's Sensitivity | 8.21-11.06 ng cm⁻² | [2] |
| Recovery | 99.2% - 101.76% | [9] |
| Recovery | 100.66% - 101.37% | [3] |
| Limit of Detection (LOD) | 0.09 - 0.37 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.30 - 1.23 µg/mL | [2] |
Conclusion
The choice of analytical method for the quantification of Dextromethorphan this compound depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity and specificity, and the available instrumentation. HPLC methods are generally preferred for their high selectivity and are suitable for complex matrices and stability studies. UV-Visible spectrophotometry provides a simple and rapid alternative for routine quality control of bulk drugs and simple formulations. It is imperative that any method chosen be properly validated according to ICH guidelines to ensure reliable and accurate results.[1][3][6]
References
- 1. Quantization of Dextromethorphan and Levocetirizine in Combined Dosage form Using a Novel Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. sciencegate.app [sciencegate.app]
- 5. researchgate.net [researchgate.net]
- 6. soeagra.com [soeagra.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. speronline.com [speronline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. DEXTROMETHORPHAN HYDROBROMIDE SOP [webofpharma.com]
- 12. rjptonline.org [rjptonline.org]
- 13. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 14. japsonline.com [japsonline.com]
- 15. ijpsr.com [ijpsr.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. vjol.info.vn [vjol.info.vn]
Application Note: The Use of Dextromethorphan Hydrobromide Monohydrate as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dextromethorphan (B48470) hydrobromide monohydrate is widely used as an antitussive (cough suppressant) agent in many pharmaceutical formulations.[1][2] For the accurate quantification of dextromethorphan in these formulations and to ensure their quality and efficacy, a highly characterized reference standard is essential. Dextromethorphan this compound serves as a primary reference standard for this purpose.[3][4] High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique frequently employed for the determination of dextromethorphan hydrobromide in bulk drug substances and finished pharmaceutical products.[5][6][7][8] This application note provides detailed protocols and methodologies for the use of dextromethorphan this compound as a reference standard in HPLC analysis.
Physicochemical Properties of Dextromethorphan this compound
| Property | Value |
| Chemical Formula | C18H25NO · HBr · H2O[3] |
| Molecular Weight | 370.32 g/mol [3] |
| CAS Number | 6700-34-1[9] |
| Appearance | An almost white crystalline powder.[10] |
| Solubility | Sparingly soluble in water, freely soluble in ethanol (B145695) and chloroform, and practically insoluble in ether.[10] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for the Determination of Dextromethorphan Hydrobromide
This protocol is based on a validated isocratic reverse-phase HPLC method.
1. Materials and Reagents:
-
Dextromethorphan this compound Reference Standard (USP or equivalent)[3][4]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid
-
Water (HPLC grade or Milli-Q)
-
Sample containing Dextromethorphan Hydrobromide (e.g., cough syrup)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Agilent TC-C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and Buffer (1.54 g/L ammonium acetate in water, pH 3.4 with acetic acid) (90:10)[11] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[11] |
| Detector | UV at 280 nm[11] |
| Column Temperature | Ambient |
3. Preparation of Solutions:
-
Buffer Solution (pH 3.4): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 3.4 with glacial acetic acid.[11] Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix methanol and the prepared buffer solution in a 90:10 (v/v) ratio.[11] Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Dextromethorphan this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[11]
-
Sample Preparation (from a liquid dosage form): Accurately transfer a volume of the liquid dosage form equivalent to 10 mg of Dextromethorphan Hydrobromide into a 100 mL volumetric flask. Add about 50 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
Before starting the analysis, perform a system suitability test by injecting the Working Standard Solution five times. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | NMT 2.5[11] |
| Relative Standard Deviation (RSD) of Peak Areas | NMT 2.0% |
5. Analysis Procedure:
-
Inject the blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the Working Standard Solution and record the peak area.
-
Inject the prepared sample solution and record the peak area of the dextromethorphan peak.
-
Calculate the concentration of Dextromethorphan Hydrobromide in the sample using the following formula:
Concentration (mg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (mg/mL) x Dilution Factor
Data Presentation: Summary of Validated HPLC Method Parameters
The following table summarizes the performance characteristics of a validated RP-HPLC method for the simultaneous estimation of Dextromethorphan Hydrobromide (DEX), Bromhexine HCl (BROM), Chlorpheniramine Maleate (CHL), and Guaiphenesin (GUA).[1]
| Parameter | BROM | CHL | DEX | GUA |
| Linearity Range (µg/mL) | 4.0 - 24.0 | 5.0 - 30.0 | 10.0 - 60.0 | 10.0 - 60.0 |
| Correlation Coefficient (r²) | 0.9987 | 0.9988 | 0.9981 | 0.9981 |
The following table presents validation data for another isocratic RP-HPLC method for the simultaneous estimation of Dextromethorphan Hydrobromide (DMP), Phenylephrine Hydrochloride (PHE), and Triprolidine Hydrochloride (TPN).[5]
| Parameter | PHE | TPN | DMP |
| Linearity Range (mcg/mL) | 160 - 240 | 40 - 60 | 320 - 480 |
| LOD (µg/mL) | 37.87 | 10.19 | 57.50 |
| LOQ (µg/mL) | 114.77 | 30.89 | 174.26 |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: A flowchart illustrating the general experimental workflow for HPLC analysis.
Logical Pathway for HPLC Method Validation
Caption: A diagram showing the logical steps for validating an HPLC method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. thomassci.com [thomassci.com]
- 4. 右美沙芬 氢溴酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. ijpsr.com [ijpsr.com]
- 6. asianpubs.org [asianpubs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Evaluation of high-performance liquid chromatography and gas chromatography for quantitation of dextromethorphan hydrobromide in cough-cold syrup preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmadekho.com [pharmadekho.com]
- 11. uspnf.com [uspnf.com]
Application Notes and Protocols for Safe Handling and Disposal of Hydrobromide Monohydrate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the safe handling and disposal of hydrobromide monohydrate compounds in a laboratory setting. While the specific properties of hydrobromide monohydrates can vary, this document outlines general best practices. Always consult the specific Safety Data Sheet (SDS) for the particular compound you are working with for detailed information.
Hazard Identification and Quantitative Data
This compound compounds are salts formed from hydrobromic acid. The hazards associated with these compounds can be attributed to both the organic cation and the hydrobromide anion. A common example is Dextromethorphan this compound.
General Hazards:
-
Harmful if swallowed: Many hydrobromide salts are classified as harmful or toxic upon ingestion.[1][2]
-
Skin and Eye Irritation: Can cause skin and eye irritation upon contact.[3] Hydrobromic acid is corrosive and can cause severe burns.[4][5][6]
-
Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[4][7]
-
Aquatic Toxicity: Many hydrobromide compounds are toxic to aquatic life with long-lasting effects.[1][2]
Quantitative Data Summary:
| Parameter | Value | Compound | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | Dextromethorphan this compound | [2] |
| Aquatic Toxicity (Fish) | LC50 (Rainbow Trout): 4.9 mg/L (96h) | D-3-Methoxy-N-methylmorphinan hydrobromide, monohydrate | [1] |
| Airborne Exposure Limit (PEL) | 3 ppm (8-hour workshift) | Hydrogen Bromide | [8] |
| Airborne Exposure Limit (REL) | 3 ppm (should not be exceeded) | Hydrogen Bromide | [8] |
| Airborne Exposure Limit (TLV) | 2 ppm (should not be exceeded) | Hydrogen Bromide | [8] |
Note: The exposure limits for Hydrogen Bromide gas are provided as a reference for the potential hazards associated with the hydrobromide moiety, especially under acidic conditions or during decomposition.
Experimental Protocols: Safe Handling and Use
This protocol outlines the safe handling of a solid this compound compound in a laboratory setting.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron.[6]
-
Respiratory Protection: If dust is generated or if working outside a ventilated enclosure, use a NIOSH-approved respirator with a particulate filter.[9][10]
2.2. Engineering Controls
-
Work in a well-ventilated area.[9]
-
For procedures that may generate dust, use a chemical fume hood or a powder containment hood.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[5][6]
2.3. Weighing and Handling Protocol
-
Preparation:
-
Designate a specific area for handling the this compound.
-
Ensure the work area is clean and uncluttered.
-
Don the appropriate PPE.
-
-
Weighing:
-
If possible, weigh the compound directly into the receiving vessel to minimize transfer and dust generation.
-
Use a weighing paper or a weighing boat.
-
Carefully transfer the weighed compound to the reaction vessel using a spatula.
-
Clean the spatula and weighing area immediately after use with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
-
-
Dissolving:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
2.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]
-
Protect from light, as some hydrobromide compounds are light-sensitive.[11]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[8][12]
-
Store in a locked cabinet or a secure area with limited access.[1]
Spill and Emergency Procedures
3.1. Small Spills (Solid)
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.[5] Avoid generating dust.[1]
-
Clean the spill area with a damp cloth and decontaminate if necessary. Dispose of cleaning materials as hazardous waste.
3.2. First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]
Disposal Protocol
All this compound waste, including contaminated materials, must be disposed of as hazardous chemical waste.[9] Do not dispose of it down the drain or in the regular trash.[10]
4.1. Waste Collection
-
Solid Waste:
-
Collect solid this compound waste, including contaminated weighing papers and PPE, in a designated, labeled, and sealed container.
-
-
Liquid Waste:
-
Collect liquid waste containing dissolved this compound in a separate, labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
4.2. Labeling and Storage of Waste
-
Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.[1]
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[1][10]
-
Ensure waste containers are kept closed except when adding waste.[9]
-
Store waste in secondary containment to prevent spills.[9]
4.3. Disposal Request
-
Once the waste container is full, or before the accumulation time limit is reached (consult your institution's guidelines), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[1]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. danielshealth.com [danielshealth.com]
- 4. Hydrobromic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. columbuschemical.com [columbuschemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. nj.gov [nj.gov]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydrobromide Monohydrate Precipitation in Aqueous Solution
For researchers, scientists, and drug development professionals, encountering precipitation of hydrobromide monohydrate salts in aqueous solutions can be a significant experimental hurdle. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and resolve these precipitation issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the precipitation of my this compound compound in an aqueous solution?
A1: Precipitation of this compound salts in aqueous solutions is often due to the compound's concentration exceeding its solubility limit under the specific experimental conditions. Key factors that influence this include:
-
pH: The solubility of many hydrobromide salts, which are salts of weak bases, is highly pH-dependent. They are generally more soluble in acidic conditions. A shift towards a more neutral or alkaline pH can significantly decrease solubility and lead to precipitation.
-
Temperature: Temperature can affect the solubility of a compound, although the effect varies. For some hydrobromide salts, solubility increases with temperature, while for others it may decrease. Sudden temperature changes can trigger precipitation.
-
Solvent Composition: If the this compound was initially dissolved in an organic solvent (like DMSO or ethanol) and then diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to "crash out" of the solution.
-
High Concentration: The final concentration of the compound in the aqueous solution may simply be too high, exceeding its intrinsic aqueous solubility.
-
Common Ion Effect: The presence of other bromide ions from different sources in the solution can decrease the solubility of the this compound salt.[1]
Q2: How can I prevent my this compound from precipitating upon dilution of a stock solution?
A2: To prevent precipitation when diluting a concentrated stock solution (e.g., in DMSO or ethanol) into an aqueous buffer, consider the following preventative measures:
-
Optimize the Dilution Process: Add the stock solution to the aqueous buffer in a slow, dropwise manner while vigorously stirring or vortexing.[2] This rapid dispersion helps to avoid localized areas of high concentration that can initiate precipitation.
-
Pre-warm the Aqueous Buffer: Warming the aqueous receiving solution (e.g., to 37°C) can increase the solubility of some compounds and prevent precipitation during dilution.[2]
-
Lower the Final Concentration: The most direct approach is to reduce the final working concentration of the this compound in your experiment.
-
Incorporate a Co-solvent: Maintain a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous solution. However, it is crucial to ensure the final solvent concentration is compatible with your experimental system (e.g., not toxic to cells).
-
Use a Precipitation Inhibitor: Consider adding a polymeric precipitation inhibitor, such as polyvinylpyrrolidone (B124986) (PVP), to your aqueous buffer before adding the drug solution. These polymers can help to maintain a supersaturated state and prevent the drug from crystallizing.[3]
Q3: Can I redissolve a this compound that has precipitated out of solution?
A3: In some cases, it is possible to redissolve a precipitated this compound. Gentle warming of the solution in a water bath, accompanied by sonication or vortexing, can sometimes bring the compound back into solution. However, it is important to ensure that the compound has not degraded during the precipitation and redissolution process. The most reliable approach is to prepare a fresh solution following the preventative measures outlined above.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
If you observe immediate cloudiness or the formation of solid particles when you add your this compound stock solution to an aqueous buffer, follow this troubleshooting workflow.
Issue 2: Solution is Initially Clear but Precipitates Over Time
If your this compound solution is clear upon preparation but becomes cloudy or forms a precipitate after a period of storage, this suggests a delayed precipitation process.
Quantitative Data on this compound Solubility
The aqueous solubility of this compound salts can vary significantly. The following table summarizes the solubility data for several common hydrobromide monohydrates.
| Compound | Solvent | Temperature (°C) | Solubility |
| Dextromethorphan this compound | Water | 20 | Sparingly soluble[3][4][5] |
| Dextromethorphan this compound | Water | 25 | 1.5 g/100 mL[6][7] |
| Dextromethorphan this compound | Water | 85 | 25 g/100 mL[8] |
| Dextromethorphan this compound | Ethanol | Not Specified | Freely soluble[4][5][7] |
| Galantamine Hydrobromide | Water (pH 6.0) | Not Specified | 31 mg/mL[5] |
| Galantamine Hydrobromide | Water (neutral pH) | Not Specified | 2.1 mg/mL[9] |
| Galantamine Hydrobromide | Phosphate Buffer (pH 7.4) | Not Specified | 2.2 mg/mL[9] |
| Galantamine Hydrobromide | Water | Not Specified | Soluble to 20 mM[4] |
| Scopolamine Hydrobromide | Water | Not Specified | Freely soluble (1:1.5)[7] |
| Scopolamine Hydrobromide | Water | 25 | ≥ 50 mg/mL[10] |
| Scopolamine Hydrobromide | Ethanol | Not Specified | Soluble (1:20)[7] |
Key Experimental Protocols
Protocol 1: pH Adjustment to Prevent Precipitation
This protocol describes how to determine the optimal pH for solubilizing a this compound and preparing a stable aqueous solution.
Objective: To identify a pH range where the this compound remains soluble and to prepare a buffered solution at that pH.
Materials:
-
This compound compound
-
Deionized water
-
A series of buffers with a range of pH values (e.g., citrate, phosphate, acetate (B1210297) buffers from pH 3 to 8)
-
pH meter
-
Stir plate and stir bars
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
Procedure:
-
pH-Solubility Profile Determination: a. Prepare a series of small-volume buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, and 8). b. Add an excess amount of the this compound powder to each buffer solution. c. Equilibrate the samples by stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation is reached. d. After equilibration, filter each solution to remove undissolved solid. e. Determine the concentration of the dissolved this compound in the filtrate of each sample using a suitable analytical method (e.g., HPLC-UV). f. Plot the measured solubility as a function of pH to generate a pH-solubility profile. This will indicate the pH range of maximum solubility.
-
Preparation of a Buffered Solution: a. Based on the pH-solubility profile, select a buffer with a pH that provides adequate solubility and is compatible with your experiment. b. Prepare the chosen buffer at the desired concentration. c. Slowly add the pre-weighed this compound powder to the buffer while stirring continuously until it is completely dissolved. d. If preparing a solution from a concentrated stock in an organic solvent, add the stock solution dropwise to the vigorously stirring buffer.
Protocol 2: Utilizing Co-solvents to Enhance Solubility
This protocol outlines the steps for using a water-miscible organic co-solvent to increase the solubility of a this compound in an aqueous solution.
Objective: To prepare a stable aqueous solution of a this compound using a co-solvent system.
Materials:
-
This compound compound
-
Deionized water or aqueous buffer
-
Water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400)
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Co-solvent Selection and Screening (Optional but Recommended): a. Prepare a series of solutions with varying ratios of the co-solvent and aqueous buffer (e.g., 10%, 20%, 30% co-solvent). b. Determine the solubility of the this compound in each co-solvent mixture using the equilibrium solubility method described in Protocol 1. c. Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential experimental artifacts.
-
Preparation of the Co-solvent Solution: a. Prepare the final co-solvent/aqueous buffer mixture at the desired ratio. b. If starting with a solid, weigh the required amount of this compound and dissolve it directly in the co-solvent mixture with vortexing. c. If starting with a stock solution in a pure organic solvent, calculate the volumes needed to achieve the desired final drug concentration and co-solvent percentage. Add the aqueous buffer to a mixing vessel first, then slowly add the stock solution while stirring.
Caution: Always consider the potential impact of the co-solvent on your specific experimental system (e.g., cell viability, enzyme activity). It is advisable to run a vehicle control with the same final co-solvent concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Galantamine Hydrobromide | 1953-04-4 [chemicalbook.com]
- 7. Scopolamine hydrobromide | 114-49-8 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
Technical Support Center: Optimizing Reaction Conditions for Hydrobromide Monohydrate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of hydrobromide monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the synthesis of a this compound salt?
A1: The critical parameters to control during this compound synthesis include:
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Stoichiometry: Precise control of the molar ratio between the free base of the active pharmaceutical ingredient (API) and hydrobromic acid is crucial. An excess or deficit of the acid can lead to incomplete salt formation or impurities.
-
Solvent Selection: The choice of solvent significantly impacts solubility, crystal nucleation, and growth. The ideal solvent should provide moderate solubility for the free base and low solubility for the resulting hydrobromide salt to ensure good yield and crystal quality.[1]
-
Temperature: Temperature affects reaction kinetics, solubility, and the stability of the resulting salt.[2][3][4] Optimization of the temperature profile during reaction and crystallization is essential.
-
pH: The pH of the reaction mixture influences the ionization state of the API and can affect the salt formation equilibrium. For basic drugs, maintaining an acidic pH is necessary for complete protonation.[5]
-
Water Content: For the formation of a monohydrate, the presence of a specific amount of water is necessary. The water content in the solvent system must be carefully controlled.
Q2: How do I choose an appropriate solvent for my this compound synthesis?
A2: Solvent selection is a critical step in optimizing your synthesis.[1] Consider the following factors:
-
Solubility Profile: The solvent should be able to dissolve the starting free base, but the hydrobromide salt should have limited solubility to allow for precipitation and high yield.
-
Polarity: The polarity of the solvent can influence the crystal habit and the incorporation of impurities.[1]
-
Boiling Point: The boiling point of the solvent will dictate the temperature range for the reaction and crystallization.
-
Miscibility: If using a mixed solvent system (e.g., a solvent and an anti-solvent), the miscibility of the solvents is important.
-
Reactivity: The solvent should be inert and not react with the starting materials or the product.
Commonly used solvents for hydrobromide salt formation include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers, often in combination with water to facilitate the formation of the monohydrate.[6][7]
Q3: My hydrobromide salt is not precipitating from the solution. What should I do?
A3: If your hydrobromide salt is not precipitating, it is likely that the solution is not supersaturated. Here are some techniques to induce crystallization:
-
Cooling: Slowly cool the solution. The solubility of most salts decreases with temperature, which will help to achieve supersaturation.
-
Anti-solvent Addition: Gradually add an "anti-solvent" in which the hydrobromide salt is insoluble. This will reduce the overall solubility of the salt in the solvent mixture and promote precipitation.
-
Evaporation: Slowly evaporate the solvent to increase the concentration of the salt in the solution.
-
Seeding: Introduce a small crystal of the desired this compound (a seed crystal) into the solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches can act as nucleation sites.
Troubleshooting Guides
Issue 1: Low Yield
Q: I am consistently getting a low yield of my this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue in salt synthesis. The following table outlines potential causes and suggested solutions.[8][9]
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure accurate stoichiometry of the API free base and hydrobromic acid.- Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC. |
| Product Loss During Workup | - Minimize the number of transfer steps.- Ensure the filtration and washing steps are optimized to prevent dissolution of the product. Use a cold anti-solvent for washing. |
| High Solubility of the Salt in the Chosen Solvent | - Select a solvent system where the hydrobromide salt has lower solubility.- Consider using an anti-solvent to induce precipitation and increase the yield. |
| Formation of Side Products | - Analyze the reaction mixture for byproducts. Adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation.[8] |
| Incorrect pH | - Verify and adjust the pH of the reaction mixture to ensure complete protonation of the basic API. |
Issue 2: "Oiling Out" Instead of Crystallization
Q: Instead of crystals, my product is separating as an oily liquid. What is "oiling out" and how can I prevent it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1][10][11][12][13] This often happens when the solution is highly supersaturated or when the melting point of the solid is lower than the temperature of the solution.[11] Oiled out products are often impure.
| Potential Cause | Troubleshooting Steps |
| High Supersaturation | - Reduce the rate of supersaturation by slowing down the cooling rate or the addition of anti-solvent.[1] |
| Inappropriate Solvent | - Choose a solvent system where the product has a more suitable solubility profile. Sometimes, a more viscous solvent can help. |
| Presence of Impurities | - Purify the starting material (API free base) to remove impurities that can inhibit crystallization. |
| Temperature Too High | - Lower the crystallization temperature. Ensure that the temperature of the solution is below the melting point of the hydrobromide salt. |
| Seeding | - Add seed crystals at a point of moderate supersaturation to encourage direct crystallization and bypass the oiling out phase.[1] |
Issue 3: Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals)
Q: The crystals of my this compound are very small and difficult to filter. How can I improve the crystal size and morphology?
A: Controlling crystal size and shape is crucial for downstream processing.
| Factor | Strategy for Improvement |
| Rate of Supersaturation | - Slow down the crystallization process. A slower cooling rate or a slower addition of anti-solvent will favor the growth of larger, more well-defined crystals over the formation of many small nuclei. |
| Solvent System | - The solvent can significantly influence crystal habit.[1] Experiment with different solvents or solvent mixtures to find conditions that favor the desired crystal morphology. |
| Agitation | - The stirring rate can affect crystal size and agglomeration. Optimize the agitation to ensure good mixing without causing excessive secondary nucleation or crystal breakage. |
| Temperature | - Higher crystallization temperatures can sometimes lead to larger, more perfect crystals due to slower nucleation and faster growth rates.[2] |
| Additives | - In some cases, small amounts of additives can be used to modify the crystal habit by selectively adsorbing to certain crystal faces. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol provides a general guideline for the synthesis of a this compound salt from an API free base. The specific conditions will need to be optimized for each individual API.
-
Dissolution: Dissolve the API free base in a suitable solvent (e.g., ethanol, isopropanol).
-
Acid Addition: Slowly add a stoichiometric amount of aqueous hydrobromic acid (HBr) to the solution while stirring. The concentration of the HBr solution should be chosen to provide the necessary amount of water for monohydrate formation without excessively increasing the solubility of the salt.
-
Crystallization:
-
Cooling Crystallization: If the salt is soluble at higher temperatures, slowly cool the reaction mixture to induce crystallization. The cooling rate should be controlled to obtain crystals of the desired size.
-
Anti-solvent Crystallization: If the salt is soluble in the reaction solvent at room temperature, slowly add an anti-solvent (a solvent in which the salt is insoluble) to the mixture to induce precipitation.
-
-
Isolation: Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum at a controlled temperature to remove residual solvents.
Data Presentation
Table 1: Solubility of Sodium Bromide in Different Solvents at Various Temperatures
The following table provides an example of how solubility data can be presented. Note that this data is for sodium bromide, and the solubility of an API hydrobromide will be different.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Water | 20 | 90.5 |
| 50 | 116.0 | |
| 100 | 121.0 | |
| Methanol | 25 | 16.9 |
| Ethanol | 25 | 4.8 |
Data is illustrative and based on publicly available information for sodium bromide.[6]
Table 2: Effect of Temperature on Crystal Purity
This table illustrates the potential impact of crystallization temperature on the purity of the final product.
| Crystallization Temperature (°C) | Final Crystal Purity (%) |
| 24 | 91.7 |
| 26 | 93.9 |
| 28 | 94.7 |
This data is illustrative and based on a study of dihydroxystearic acid crystallization.[2] Higher temperatures can sometimes lead to higher purity by reducing the incorporation of impurities into the crystal lattice.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Logical decision tree for troubleshooting low yield.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. seniorchem.com [seniorchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. chem.libretexts.org [chem.libretexts.org]
"common impurities found in hydrobromide monohydrate and their removal"
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities from hydrobromide monohydrate active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound APIs?
A1: this compound APIs can contain several types of impurities, which can be broadly categorized as:
-
Organic Impurities: These include starting materials, by-products of the synthesis, intermediates, and degradation products. For example, in Dextromethorphan Hydrobromide, related substances like its enantiomer or other structurally similar compounds can be present.
-
Elemental Impurities: These are trace metals that may be introduced from catalysts, reagents, or manufacturing equipment. Common elemental impurities include Cadmium (Cd), Lead (Pb), Arsenic (As), Mercury (Hg), Cobalt (Co), Vanadium (V), and Nickel (Ni).
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed. The specific solvents depend on the manufacturing process.
Q2: What are the regulatory limits for elemental impurities in a this compound API?
A2: The acceptable limits for elemental impurities are defined by guidelines such as the USP <232> and ICH Q3D. The permitted daily exposure (PDE) depends on the route of administration (oral, parenteral, inhalation). For oral administration, the limits for some common elemental impurities are summarized in the table below.
Data Presentation: Elemental Impurity Limits (ICH Q3D)
| Class | Elemental Impurity | PDE (µ g/day ) - Oral |
| 1 | Cadmium (Cd) | 5 |
| 1 | Lead (Pb) | 5 |
| 1 | Arsenic (As) | 15 |
| 1 | Mercury (Hg) | 30 |
| 2A | Cobalt (Co) | 50 |
| 2A | Vanadium (V) | 100 |
| 2A | Nickel (Ni) | 200 |
Q3: What are the acceptance criteria for residual solvents?
A3: The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity.
-
Class 1 solvents (e.g., Benzene, Carbon tetrachloride) should be avoided.
-
Class 2 solvents (e.g., Acetonitrile, Methanol, Toluene) have strict concentration limits based on their Permitted Daily Exposure (PDE).
-
Class 3 solvents (e.g., Acetone, Ethanol, Ethyl acetate) have low toxic potential and are generally limited to 5000 ppm or less without justification.
Data Presentation: Common Residual Solvent Limits (ICH Q3C - Class 2)
| Solvent | PDE (mg/day) | Concentration Limit (ppm) |
| Toluene | 8.9 | 890 |
| Methanol | 30.0 | 3000 |
| Tetrahydrofuran | 7.2 | 720 |
| Ethyl Acetate | 50.0 | 5000 |
| Isopropyl alcohol | 50.0 | 5000 |
| Acetone | 50.0 | 5000 |
Troubleshooting Guides
Recrystallization
Issue: Low or No Crystal Formation
-
Possible Cause 1: Solution is too dilute.
-
Solution: Concentrate the solution by evaporating a portion of the solvent and then allow it to cool again.
-
-
Possible Cause 2: Cooling too rapidly.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Possible Cause 3: Inappropriate solvent.
-
Solution: The compound may be too soluble in the chosen solvent. Perform solvent screening to find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Issue: Oiling Out Instead of Crystallization
-
Possible Cause 1: Solution is too concentrated.
-
Solution: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
-
Possible Cause 2: Melting point of the compound is below the boiling point of the solvent.
-
Solution: Choose a solvent with a lower boiling point or use a mixed solvent system.
-
Issue: Poor Purity of Crystals
-
Possible Cause 1: Impurities trapped in the crystal lattice due to rapid crystallization.
-
Solution: Ensure slow cooling. If necessary, redissolve the crystals in a minimum amount of hot solvent and recrystallize.
-
-
Possible Cause 2: Incomplete removal of mother liquor.
-
Solution: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration.
-
Liquid-Liquid Extraction
Issue: Emulsion Formation at the Interface
-
Possible Cause 1: Vigorous shaking.
-
Solution: Gently invert the separatory funnel instead of vigorous shaking. Allow the mixture to stand for a longer period.
-
-
Possible Cause 2: Presence of particulate matter.
-
Solution: Filter the initial solution before extraction.
-
-
Solution: Addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions.
Issue: Poor Separation of Layers
-
Possible Cause 1: Densities of the two solvents are too similar.
-
Solution: Choose a different organic solvent with a density that is significantly different from the aqueous phase.
-
-
Possible Cause 2: Incomplete phase separation.
-
Solution: Allow the separatory funnel to stand undisturbed for a longer period.
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add the solvent dropwise until the solid dissolves. Cool the test tube to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for hydrobromide salts include alcohols (ethanol, methanol, isopropanol) and their aqueous mixtures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification of a Basic this compound by Liquid-Liquid Extraction
This protocol is suitable for a basic hydrobromide salt where acidic or neutral impurities need to be removed.
-
Dissolution: Dissolve the crude this compound in an appropriate volume of water.
-
Basification: Add a base (e.g., 1 M NaOH solution) dropwise to the aqueous solution until the pH is basic (typically >10). This will convert the hydrobromide salt to its free base form, which may precipitate or remain dissolved depending on its solubility.
-
Extraction: Transfer the mixture to a separatory funnel and add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Gently invert the funnel multiple times to allow the free base to partition into the organic layer.
-
Separation: Allow the layers to separate and drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Washing: Combine the organic extracts and wash with brine to remove any residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Salt Formation and Isolation: Filter off the drying agent. To the organic solution, add a stoichiometric amount of hydrobromic acid (HBr) to reform the hydrobromide salt, which will typically precipitate out of the organic solvent.
-
Collection and Drying: Collect the precipitated pure this compound by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization issues.
Technical Support Center: Hydrobromide Monohydrate Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering reproducibility issues in experiments involving hydrobromide monohydrate compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing different solubility or dissolution rates for my this compound compound across different batches?
A1: Inconsistent solubility and dissolution are frequently linked to polymorphism, where a compound exists in multiple crystalline forms.[1] These different forms, or polymorphs, can have distinct physicochemical properties. While some hydrobromide salts are resistant to polymorphism, others can exist in various anhydrous and hydrated states.[2][3][4] Another critical factor is the particle size and shape (aspect ratio) of the crystals; smaller particle sizes increase the effective surface area, which can enhance dissolution rates.[5]
-
Troubleshooting Steps:
-
Characterize the solid form of each batch using Powder X-ray Diffraction (PXRD) to identify the specific polymorph or hydrate (B1144303).
-
Analyze particle size distribution to ensure it is consistent across batches.
-
Review crystallization processes, as minor changes can lead to different crystal forms.[3]
-
Q2: My sample weight is fluctuating during weighing and analysis. What is the likely cause?
A2: This issue is a classic sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the atmosphere.[6] The uptake of water can lead to the formation of a hydrate, such as the conversion of an anhydrous form to a monohydrate, which alters the material's mass and other properties.[4][7] The amount of moisture absorbed depends on factors like relative humidity (RH), temperature, and the exposed surface area of the solid.[7]
-
Troubleshooting Steps:
-
Control the environment: Handle and store the material in a controlled environment with low humidity, such as a glovebox or desiccator.
-
Perform Dynamic Vapor Sorption (DVS) analysis to quantify the material's hygroscopicity and identify critical humidity points where phase transitions occur.
-
Use Thermogravimetric Analysis (TGA) to determine the water content of your sample and assess its dehydration behavior.[8]
-
Q3: I'm detecting impurities and degradation products that were not present in my initial material. What could be causing this instability?
A3: this compound compounds can degrade under various stress conditions. The stability of the solid-state form is crucial for reproducible results. Common causes of degradation include:
-
Hydrolysis: Reaction with water, which can be exacerbated by hygroscopicity.[7][9]
-
Oxidation: Degradation in the presence of an oxidizing agent.[9][10]
-
Thermal Degradation: Decomposition at elevated temperatures.[9]
-
Photolysis: Degradation upon exposure to light.[9]
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to understand the stability profile of the compound.[9][10]
-
Troubleshooting Steps:
-
Review storage conditions: Ensure the compound is stored protected from light, high temperatures, and moisture.
-
Conduct stability-indicating assays (e.g., using HPLC) to identify and quantify any degradants.[9][10]
-
Purge stock solutions prepared in organic solvents with an inert gas to prevent oxidation.[11]
-
Q4: My experiment works with one specific hydrobromide salt (e.g., citalopram (B1669093) HBr) but fails to reproduce with another. Why the difference?
A4: The physicochemical properties of active pharmaceutical ingredients (APIs) can vary dramatically even with seemingly minor changes, like switching the counter-ion (e.g., hydrochloride vs. hydrobromide).[3] For example, citalopram hydrobromide and dextromethorphan (B48470) hydrobromide have not been shown to exhibit polymorphism.[12][13] In contrast, tiotropium (B1237716) bromide can exist as a monohydrate and multiple anhydrate forms, and S-bupivacaine hydrochloride has at least five different crystal forms.[4][14] These intrinsic differences in solid-state behavior (polymorphism, hygroscopicity, stability) are the primary reason for variability between different compounds.
-
Troubleshooting Steps:
Key Physicochemical Properties & Data
Quantitative data on the properties of different solid-state forms is crucial for understanding and controlling experimental variables.
Table 1: Hygroscopicity Classification (per European Pharmacopoeia)
This classification helps in assessing the potential impact of environmental moisture on your compound.
| Classification | Description | Weight Gain (at 25°C, 80% RH) |
| Non-hygroscopic | No or very little increase in mass. | < 0.2% |
| Slightly hygroscopic | Increase in mass is less than 2%. | ≥ 0.2% and < 2% |
| Moderately hygroscopic | Increase in mass is not less than 2% and less than 15%. | ≥ 2% and < 15% |
| Very hygroscopic | Increase in mass is not less than 15%. | ≥ 15% |
Table 2: Properties of S-Bupivacaine Hydrochloride Crystal Forms
This table illustrates how different polymorphs and a hydrate of the same compound possess distinct thermal properties and stability relationships, which can significantly impact experimental reproducibility.[4]
| Form | Relationship | Thermal Event (DSC) | Interconversion Behavior |
| Form A° | Thermodynamically stable at 20°C. | Reversible transformation to Form B at 85.3°C. | Transforms to Hydrate at ≥90% RH. |
| Form B | High-temperature form. | Forms from Form A° upon heating. | Transforms to Hydrate at ≥90% RH. |
| Form C | Metastable. | Slowly converts to Form A° on storage. | Dehydrates from Hydrate under dry conditions. Highest hygroscopicity. |
| Form D | Kinetically stable at 20°C. | Forms from other forms at higher temperatures. | Transforms to Hydrate at ≥90% RH. |
| Hydrate | Monohydrate form. | Dehydrates to Form C at elevated temperatures. | Forms from all anhydrous forms at ≥90% RH. |
Recommended Experimental Protocols
Detailed and consistent methodologies are essential for reproducible research.
Protocol 1: Polymorph Identification using Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for identifying the crystalline form of a material.[15]
-
Sample Preparation: Gently grind a small amount (10-50 mg) of the this compound sample to a fine, uniform powder to minimize preferred orientation effects.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation.
-
Scan Range (2θ): A common range is 2° to 40°.
-
Step Size: 0.01° to 0.02°.
-
Scan Speed/Time per Step: Adjust to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Run the scan and collect the diffraction pattern.
-
Analysis: Compare the resulting diffractogram (peak positions and relative intensities) with reference patterns of known polymorphs or hydrates to identify the form(s) present in the sample.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and solid-solid transitions.[1]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Sealing: Crimp the pan with a lid. For experiments involving dehydration, use a pinhole lid to allow evolved water to escape.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge Gas: Use an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
-
Data Acquisition: Record the heat flow versus temperature.
-
Analysis: Analyze the resulting thermogram for endothermic (melting, dehydration) or exothermic (crystallization, degradation) peaks, which are characteristic of the sample's thermal properties and solid form.
Protocol 3: Water Content and Thermal Stability using Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, ideal for quantifying water content and assessing thermal stability.[1][8]
-
Sample Preparation: Place a precisely weighed sample (5-15 mg) into a TGA crucible.[8]
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Atmosphere: Use a controlled atmosphere (e.g., inert nitrogen) with a defined flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Analyze the resulting TGA curve. A weight loss step at a specific temperature range typically corresponds to the loss of water (dehydration) or solvent. The onset of significant weight loss at higher temperatures indicates thermal decomposition.
Visual Troubleshooting Guides
Diagram 1: Troubleshooting Workflow for Non-Reproducible Results
Caption: A logical workflow to diagnose and address common causes of non-reproducibility.
Diagram 2: Interconversion of Solid-State Forms
Caption: Relationship between anhydrous polymorphs and the monohydrate form.
References
- 1. ajptonline.com [ajptonline.com]
- 2. Item - Salt Selection and Simultaneous Polymorphism Assessment via High-Throughput Crystallization:â The Case of Sertraline - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of four crystal polymorphs and a monohydrate of s-bupivacaine hydrochloride (levobupivacaine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2004103361A2 - A pharmaceutical dosage form of citalopram - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium bromide monohydrate | 14519-13-2 | Benchchem [benchchem.com]
- 9. media.neliti.com [media.neliti.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. nishkaresearch.com [nishkaresearch.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Side Products in Hydrobromide Monohydrate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side products that may arise during the synthesis, crystallization, and storage of hydrobromide monohydrate compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected impurity in our final this compound product. What are the common sources of such impurities?
A1: Unexpected side products in this compound reactions can originate from several sources:
-
Starting Material Impurities: Impurities present in the initial reactants can be carried through the synthesis and appear in the final product.
-
Reagent-Related Side Reactions: The reagents used in the synthesis, including hydrobromic acid, may contain impurities or participate in unintended side reactions.
-
Process-Related Side Products: The reaction conditions themselves (e.g., temperature, pH, solvent) can promote the formation of side products through degradation or alternative reaction pathways.
-
Degradation of the Active Pharmaceutical Ingredient (API): The API may degrade under the reaction or storage conditions, leading to the formation of impurities. Common degradation pathways include hydrolysis and oxidation.[1]
-
Interaction with Excipients: If the this compound is part of a formulation, it may interact with excipients, especially in the presence of moisture.[2]
Q2: Could the bromide ion itself be responsible for the formation of unexpected side products?
A2: Yes, the bromide ion can act as a nucleophile and participate in substitution reactions, potentially leading to the formation of brominated impurities.[3][4] While bromide is generally considered a good leaving group, under certain conditions, it can displace other functional groups. The nucleophilicity of bromide is influenced by the solvent system; in polar aprotic solvents, its nucleophilicity is enhanced compared to polar protic solvents where it is heavily solvated.[5]
Q3: Can the water of hydration in a this compound influence the formation of side products?
A3: Absolutely. The water of hydration can play a significant role in both the solid-state stability and reactivity of the compound.[6][7][8]
-
Hydrolysis: The water molecule within the crystal lattice can act as a reactant, leading to the hydrolysis of susceptible functional groups (e.g., esters, amides) in the API.[1] This can be a particular issue during storage under elevated temperature and humidity.
-
Solid-State Rearrangements: The presence of water can facilitate molecular mobility within the crystal lattice, potentially leading to solid-state rearrangements and the formation of isomeric impurities.
-
Changes in Physical Properties: Dehydration or further hydration of the monohydrate can lead to changes in the crystal form (polymorphism), which may have different solubility and stability profiles.[6][9]
Q4: We have identified a previously unreported impurity. What are the recommended next steps?
A4: The appearance of a novel impurity requires a systematic investigation:
-
Isolation and Characterization: Isolate the impurity using chromatographic techniques (e.g., HPLC, flash chromatography) and characterize its structure using spectroscopic methods (e.g., NMR, MS, IR).
-
Forced Degradation Studies: Conduct forced degradation studies on the pure API under various stress conditions (acid, base, oxidation, heat, light) to see if the impurity is a degradation product.
-
Mechanistic Investigation: Based on the structure of the impurity and the reaction conditions, propose a plausible mechanism for its formation. This will help in identifying the root cause.
-
Process Parameter Review: Carefully review all process parameters, including the purity of starting materials and reagents, reaction temperature, time, and solvent.
Troubleshooting Guides
Guide 1: Troubleshooting Known Impurities in Amine-Based Hydrobromide Salts
This guide focuses on common side products observed during the formation of hydrobromide salts of amine-containing compounds.
| Issue | Potential Cause | Recommended Action |
| Over-alkylation Products | The secondary or tertiary amine product is more nucleophilic than the starting primary or secondary amine, leading to further alkylation. | - Use a large excess of the starting amine. - Control the stoichiometry of the alkylating agent carefully. - Consider a protecting group strategy for the amine. |
| Unreacted Starting Amine | Incomplete reaction or formation of the hydrobromide salt of the starting amine, rendering it non-nucleophilic. | - Use a non-nucleophilic base to neutralize the HBr formed during the reaction. - Adjust the reaction stoichiometry to account for the amine that will be protonated. |
| Elimination Products | If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), an alkene may be formed as a side product. | - Use a less sterically hindered alkyl halide if possible. - Employ milder reaction conditions (lower temperature). |
Guide 2: Investigating Unexpected Side Products
This guide provides a systematic approach to identifying the source of unknown impurities.
Step 1: Characterize the Impurity
-
Objective: Determine the chemical structure of the unexpected side product.
-
Methodology:
-
Isolate the impurity using preparative HPLC or other suitable chromatographic techniques.
-
Obtain high-resolution mass spectrometry (HRMS) data to determine the molecular formula.
-
Acquire 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the structure.
-
Use FT-IR spectroscopy to identify functional groups.
-
Step 2: Evaluate Raw Materials
-
Objective: Determine if the impurity is present in the starting materials or reagents.
-
Methodology:
-
Analyze all starting materials and reagents by HPLC or GC to check for the presence of the impurity.
-
If the impurity is found, source higher purity materials or implement a purification step for the raw materials.
-
Step 3: Analyze Reaction Mixture at Different Time Points
-
Objective: Understand when the impurity is formed during the reaction.
-
Methodology:
-
Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 4, 24 hours).
-
Analyze the aliquots by HPLC to monitor the formation of the impurity relative to the desired product. This can help determine if it is a primary product, a secondary product from the degradation of the desired product, or a product from a slow side reaction.
-
Step 4: Stress Testing of the Final Product
-
Objective: Determine if the impurity is a degradation product of the final this compound.
-
Methodology:
-
Subject the pure this compound to forced degradation conditions (e.g., elevated temperature, high humidity, acidic/basic conditions, light exposure).
-
Analyze the stressed samples by HPLC to see if the impurity is formed.
-
Quantitative Data on Known Impurities
The following table summarizes known impurities for two example this compound drugs. While specific quantities are batch-dependent, this provides an overview of the types of side products that can be encountered.
| Drug | Impurity Type | Common Impurities |
| Dextromethorphan Hydrobromide | Process-Related | - 3-Methoxymorphinan - Dextrorphan |
| Degradation | - N-Demethyldextromethorphan | |
| Citalopram Hydrobromide | Process-Related | - Citalopram N-oxide - Citalopram Carboxamide |
| Degradation | - 3-Hydroxycitalopram N-oxide |
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of Impurities
This protocol provides a general starting point for developing an HPLC method to detect and quantify impurities in a this compound product.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 95% A to 95% B over 30 minutes. This should be optimized for the specific API.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength appropriate for the API and expected impurities (e.g., 280 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies.
-
Acid Hydrolysis: Dissolve the API in 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the API in 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the API in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid API to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze all samples by the developed HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for unexpected side products.
Caption: Potential sources of unexpected side products.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. akjournals.com [akjournals.com]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
Technical Support Center: Solubility of Hydrobromide Monohydrate in PBS Buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with hydrobromide monohydrate compounds in Phosphate (B84403) Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of a this compound in PBS?
The solubility of hydrobromide monohydrates in PBS can vary significantly depending on the specific parent molecule. However, as an example, certain amine hydrobromide or hydrochloride salts have reported solubilities in PBS at or near physiological pH (7.2-7.4). For instance, arecoline (B194364) hydrobromide has a solubility of approximately 10 mg/mL in PBS at pH 7.2.[1] Similarly, tobramycin, a polycationic aminoglycoside, also has a solubility of around 10 mg/mL in PBS at pH 7.2.[2] It is crucial to determine the solubility of your specific this compound compound empirically.
Q2: Why is my this compound not dissolving in PBS?
Several factors can contribute to poor dissolution:
-
Concentration: You may be exceeding the compound's solubility limit in PBS.
-
Temperature: Dissolution may be slow at room temperature.
-
Agitation: Insufficient mixing can hinder the dissolution process.
-
PBS Formulation: The exact composition of your PBS, including the concentration of phosphate and the presence of divalent cations, can impact solubility.[2][3]
-
pH of the Solution: The pH of the PBS can influence the ionization state of the compound, thereby affecting its solubility.
Q3: The pH of my PBS solution changed after adding the this compound. Is this normal?
Hydrobromide salts are typically salts of a weak base and a strong acid. Adding them to a buffered solution like PBS should have a minimal impact on the pH. However, if a significant pH shift is observed, it may indicate that the buffering capacity of your PBS has been exceeded, which can happen at high concentrations of the compound.[1] It is advisable to check the final pH of your solution.
Q4: My compound dissolved initially but then precipitated out of solution. What could be the cause?
Precipitation after initial dissolution can be due to:
-
Supersaturation: The initial conditions (e.g., warming) may have allowed for the creation of a supersaturated solution, which is unstable and prone to precipitation upon returning to room temperature.
-
Temperature Changes: If the solution is stored at a lower temperature (e.g., 4°C), the solubility of the compound may decrease, leading to precipitation.
-
Interaction with PBS Components: The hydrobromide salt, particularly if the parent molecule is polycationic, can interact with phosphate ions in the buffer to form insoluble salts.[2]
Q5: Are there alternative buffers I can use if solubility in PBS is consistently an issue?
Yes, if PBS is problematic, consider using a non-phosphate-based buffer. For example, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer can be a suitable alternative for compounds that precipitate in the presence of phosphate ions.[2] You can also consider a simple sterile saline solution (0.9% NaCl) if buffering capacity is not critical for your experiment.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in PBS.
| Issue | Potential Cause | Recommended Action |
| Incomplete Dissolution | Concentration exceeds solubility limit. | Prepare a solution at a lower concentration. |
| Insufficient agitation or temperature. | Gently warm the solution to 37°C and use a vortex or ultrasonic bath to aid dissolution.[1] | |
| Incorrect PBS formulation. | Ensure your PBS is free of divalent cations like Ca²⁺ and Mg²⁺, which can form precipitates with phosphate.[5][6] | |
| Precipitation After Dissolution | Supersaturated solution. | Prepare a new solution at a concentration known to be stable at the intended storage and use temperature. |
| Storage at low temperature. | Store the solution at room temperature for short periods if it is stable. Avoid refrigeration if it causes precipitation. | |
| Interaction with phosphate ions. | Consider using a PBS formulation with a lower phosphate concentration (e.g., 5 mM instead of 10 mM) or switch to a non-phosphate buffer like HEPES.[2] | |
| pH Shift in Solution | Buffering capacity of PBS is exceeded. | Use a higher molarity PBS or adjust the final pH of the solution. Alternatively, prepare a more concentrated stock in a suitable solvent and dilute it in PBS. |
Quantitative Solubility Data
The following table summarizes the solubility of some example hydrobromide and hydrochloride salts in aqueous buffers. Note that the solubility of your specific this compound may differ.
| Compound | Buffer/Solvent | pH | Temperature | Solubility |
| Arecoline Hydrobromide | PBS | 7.2 | Not Specified | ~10 mg/mL[1] |
| Tobramycin | PBS | 7.2 | Not Specified | ~10 mg/mL[2] |
| Serotonin Hydrochloride | PBS | 7.2 | Not Specified | ~5 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of 1X PBS (pH 7.4)
This protocol outlines the preparation of 1 liter of 1X Phosphate Buffered Saline.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Disodium Hydrogen Phosphate (Na₂HPO₄)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Distilled Water (dH₂O)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Stir plate and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
Autoclave or 0.22 µm sterile filter
Procedure:
-
To 800 mL of dH₂O, add the following salts:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Stir the solution until all salts have completely dissolved.
-
Adjust the pH of the solution to 7.4 using HCl or NaOH.
-
Add dH₂O to bring the final volume to 1 liter.
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.
-
Store the prepared 1X PBS at room temperature.[1]
Protocol 2: Determination of Aqueous Solubility
This protocol provides a general method for determining the solubility of a this compound in PBS.
Materials:
-
This compound compound
-
1X PBS (pH 7.4)
-
Vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the this compound powder to a vial containing a known volume of 1X PBS (e.g., 1 mL).
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility of the compound under the tested conditions.
Visual Troubleshooting Workflow
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Inconsistent Results with Hydrobromide Monohydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving hydrobromide monohydrate active pharmaceutical ingredients (APIs). Inconsistent results with hydrated salt forms can often be traced to the material's physicochemical properties and handling. This guide will help you identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the dissolution rate of our this compound API. What could be the cause?
Inconsistent dissolution rates are a common challenge and can be attributed to several factors related to the solid-state properties of your this compound. The most common culprits are polymorphism and variations in particle size and morphology.
-
Polymorphism: The this compound may exist in different crystalline forms, or polymorphs.[1] These different forms can have distinct solubilities and dissolution rates. Even subtle variations in your manufacturing or storage conditions can lead to the formation of different polymorphs or a mixture of forms, resulting in inconsistent performance.
-
Particle Size and Morphology: Variations in the particle size distribution and the shape of the crystals can significantly impact the surface area available for dissolution.[2][3] Smaller particles generally dissolve faster due to a larger surface area-to-volume ratio. Inconsistent crystallization, drying, or milling processes can lead to batch-to-batch differences in these properties.[2][3]
-
Amorphous Content: The presence of a non-crystalline, or amorphous, fraction can also lead to faster initial dissolution, but this form is often less stable.[2] Variations in the amount of amorphous content between batches will affect dissolution profiles.
Troubleshooting Steps:
-
Solid-State Characterization: Perform comprehensive solid-state analysis on multiple batches to identify any differences. Key techniques are outlined in the Experimental Protocols section.
-
Process Parameter Review: Audit your crystallization, isolation, drying, and milling processes for any inconsistencies that could affect the final crystal form and particle size.[2][3]
-
Controlled Storage: Ensure that all batches are stored under consistent and controlled temperature and humidity conditions to prevent any solid-state transformations.
Q2: Our this compound formulation is showing signs of degradation upon storage, particularly discoloration and the appearance of new peaks in our HPLC analysis. What is the likely cause and how can we mitigate this?
Degradation of a this compound formulation can often be linked to its hydration state, hygroscopicity, and interactions with excipients.
-
Dehydration/Hygroscopicity: The "monohydrate" form indicates that there is one water molecule associated with each molecule of the API in the crystal lattice.[1] This water of hydration is crucial for maintaining the stability of the crystal structure.
-
Dehydration: If the material is stored in an environment with low relative humidity (RH), it can lose its water of hydration. This can lead to a phase transformation to an anhydrous form, which may be less stable and more susceptible to chemical degradation.[4]
-
Hygroscopicity: Conversely, if the API is hygroscopic, it may absorb additional moisture from the environment at high RH.[5][6] This excess water can act as a plasticizer, increasing molecular mobility and promoting degradation reactions such as hydrolysis.[7] It can also lead to physical changes like clumping and deliquescence.[8]
-
-
Excipient Interactions: Some excipients can be hygroscopic themselves and can draw water away from the API, inducing dehydration.[4] Alternatively, acidic or basic impurities in excipients can create a microenvironment that catalyzes the degradation of the API.[9][10]
Mitigation Strategies:
-
Controlled Environment: Manufacture and store the drug product in a humidity-controlled environment.[7]
-
Packaging: Use packaging with a high moisture barrier to protect the formulation from ambient humidity.[7]
-
Excipient Compatibility Studies: Conduct thorough compatibility studies with your chosen excipients to identify any potential interactions.
-
Characterize Water Activity: Use Dynamic Vapor Sorption (DVS) to understand how your this compound behaves at different humidity levels.
Q3: We are having difficulty producing a consistent this compound form during scale-up. Why is this happening?
The transition from lab-scale to pilot-plant or commercial-scale production can introduce variability that affects the final solid form of the API.[2][3]
-
Crystallization Dynamics: The cooling rates, agitation, and solvent conditions during crystallization can be more difficult to control on a larger scale. These variations can lead to the formation of different polymorphs or hydrates.[3]
-
Drying and Isolation: The efficiency of drying can differ significantly with scale. Over-drying can lead to the loss of the water of hydration, while insufficient drying can leave excess solvent or water, which can affect stability.[2] The method of isolation (e.g., filtration) can also impact the physical properties of the crystals.
-
Mechanical Stress: Processes like milling or sieving, which are often intensified during scale-up, can introduce mechanical stress that may induce phase transformations or the formation of amorphous content.[2]
Recommendations for Scale-Up:
-
Process Analytical Technology (PAT): Implement in-line analytical tools (e.g., Raman or NIR spectroscopy) to monitor the crystallization process in real-time and ensure consistency.
-
Define a Stable Operating Range: Through careful experimentation, define the critical process parameters (CPPs) and their acceptable ranges to consistently produce the desired monohydrate form.
-
Characterize at Each Stage: Analyze the solid form of the API after crystallization, drying, and any subsequent processing steps to identify where variability is being introduced.
Data Summary Tables
Table 1: Influence of Hydration State on Physicochemical Properties
| Property | Anhydrous Form | Monohydrate Form | Potential Impact of Inconsistency |
| Aqueous Solubility | Generally Higher | Generally Lower | Affects dissolution rate and bioavailability.[11] |
| Chemical Stability | Often Less Stable | Generally More Stable | Can lead to the formation of degradation products.[4] |
| Hygroscopicity | May be more hygroscopic, prone to converting to the hydrate (B1144303) | Stable within a specific RH range | Can affect powder flow, compaction, and stability.[5] |
| Crystal Habit | Can differ significantly | Defined crystal shape | Impacts bulk density, flowability, and processability. |
Table 2: Common Analytical Techniques for Solid-State Characterization
| Technique | Information Provided | Application in Troubleshooting |
| Powder X-Ray Diffraction (PXRD) | Crystal structure, polymorphism, degree of crystallinity.[1][12][13][14][15] | Identifying different polymorphs or hydrates between batches. |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, presence of hydrates/solvates.[1][13][14][15][16] | Detecting dehydration or polymorphic transformations. |
| Thermogravimetric Analysis (TGA) | Water/solvent content, thermal stability.[1][13][14][15] | Quantifying the amount of water in the monohydrate. |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity, water uptake/loss as a function of RH.[1][15] | Determining the critical RH at which the monohydrate is stable. |
| Infrared (IR) & Raman Spectroscopy | Molecular structure, hydrogen bonding, polymorphism.[1][13][15][17] | Identifying changes in the local chemical environment and crystal form. |
| Solid-State NMR (ssNMR) | Detailed molecular structure, polymorphism, amorphous content.[1][12][13][18][15][17] | Characterizing both crystalline and amorphous materials. |
Detailed Experimental Protocols
Protocol 1: Standard Solid-State Characterization of this compound
Objective: To identify the solid form (polymorph, hydrate state) and assess the purity of a given batch of this compound.
Methodology:
-
Powder X-Ray Diffraction (PXRD):
-
Gently grind a small sample of the material to ensure a random orientation of crystals.
-
Mount the sample on a zero-background sample holder.
-
Collect the diffraction pattern over a 2θ range of 2° to 40°.
-
Compare the resulting diffractogram to a reference pattern of the known, stable monohydrate form. The presence of new or shifted peaks indicates a different solid form.[15]
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. For assessment of dehydration, a pinhole lid is recommended.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its melting point.
-
Observe the thermogram for endothermic events. A broad endotherm at lower temperatures typically corresponds to dehydration, while a sharp endotherm at a higher temperature is the melting of the anhydrous form.[16]
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a similar temperature range as the DSC.
-
Analyze the weight loss curve. For a monohydrate, a distinct weight loss step corresponding to the theoretical water content should be observed.
-
Protocol 2: Assessing Hygroscopicity and Stability using Dynamic Vapor Sorption (DVS)
Objective: To determine the critical relative humidity (RH) range for the stability of the this compound and to assess its hygroscopicity.
Methodology:
-
Sample Preparation: Place a small amount of the sample (10-20 mg) onto the DVS microbalance.
-
Drying Step: Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This will provide the dry mass of the sample.
-
Sorption/Desorption Isotherm:
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and record the weight change at each step until equilibrium is reached (sorption curve).
-
Decrease the RH in the same stepwise manner back to 0% RH (desorption curve).
-
-
Data Analysis: Plot the percentage change in mass versus RH. A stable monohydrate should show minimal weight change over a broad RH range. Significant weight gain at high RH indicates hygroscopicity, while weight loss at low RH indicates dehydration.
Visualizations
References
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hygroscopy - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Should I develop the hydrate form of my drug? – API Particle Development [apiparticle.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Solid-State Characterization - CD Formulation [formulationbio.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. omicsonline.org [omicsonline.org]
Technical Support Center: The Impact of pH on Hydrobromide Monohydrate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and activity of hydrobromide monohydrate compounds.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor in the stability of this compound formulations?
A1: The pH of a formulation is a crucial determinant of the stability of this compound salts. Most hydrobromide monohydrates are salts of a weak base and a strong acid (hydrobromic acid). The pH of the solution dictates the ionization state of the active pharmaceutical ingredient (API).[1] In acidic to neutral pH, the amine group of the API is protonated, existing as the more water-soluble and generally more stable salt form. However, as the pH becomes more alkaline, the amine group can be deprotonated, leading to the precipitation of the less soluble free base and potential degradation through various pathways such as hydrolysis and oxidation.[1]
Q2: How does pH affect the solubility of a this compound?
A2: The solubility of a this compound, which is a salt of a weak base, is highly pH-dependent. At acidic pH values, the compound exists predominantly in its ionized (protonated) form, which is more polar and thus more soluble in aqueous solutions. As the pH increases towards and beyond the pKa of the parent amine, the equilibrium shifts towards the un-ionized (free base) form, which is typically less polar and has lower aqueous solubility. This can lead to precipitation of the API from the solution. For example, dextromethorphan (B48470) hydrobromide is sparingly soluble in water but freely soluble in acidic solutions.
Q3: What is the expected impact of pH on the biological activity of a this compound drug?
A3: The biological activity of a drug is intrinsically linked to its ability to interact with its target receptor. The ionization state of a drug molecule, which is governed by the surrounding pH, can significantly influence this interaction.[2] For a this compound, the protonated (charged) form may have different binding affinities for its receptor compared to the neutral free base. Changes in pH at the site of action can alter the electrostatic interactions between the drug and the receptor's binding pocket, potentially enhancing or diminishing its therapeutic effect.[2]
Q4: What are the common degradation pathways for hydrobromide monohydrates at different pH values?
A4: Hydrobromide monohydrates can undergo several degradation pathways, with the rate and predominant pathway often being pH-dependent.
-
Hydrolysis: Ester or amide functional groups within the molecule can be susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Oxidation: Some molecules are prone to oxidation, and the rate of oxidation can be influenced by pH.
-
Precipitation of Free Base: At pH values above the pKa of the amine, the less soluble free base can precipitate, which is a physical stability issue that can also lead to further chemical degradation.
Q5: What is a pH-rate profile and why is it important?
A5: A pH-rate profile is a graph that illustrates the relationship between the pH of a solution and the degradation rate of a drug.[3][4] It is a critical tool in pre-formulation studies to identify the pH at which the drug is most stable. This information is essential for developing a stable liquid formulation by selecting appropriate buffers to maintain the pH within the optimal range.[3]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in a Liquid Formulation
| Potential Cause | Troubleshooting Steps |
| pH shift to a more alkaline value | 1. Measure the pH of the formulation. 2. If the pH is higher than the intended range, investigate the cause (e.g., interaction with packaging, degradation of an excipient). 3. Consider adjusting the buffer system to provide better pH control. |
| Exceeding the solubility limit at a given pH | 1. Review the pH-solubility profile of the this compound. 2. If the concentration is too high for the formulation's pH, consider either reducing the drug concentration or adjusting the pH to a range where solubility is higher. |
| Interaction with other excipients | 1. Evaluate the compatibility of the this compound with all excipients in the formulation. 2. Some excipients may alter the micro-pH or interact directly with the API to form a less soluble complex. |
Issue 2: Loss of Potency or Emergence of Degradation Products in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Inappropriate formulation pH | 1. Conduct a forced degradation study across a range of pH values to determine the pH of maximum stability. 2. Reformulate the product using a buffer system that maintains the pH within this optimal range. |
| Hydrolytic degradation | 1. Identify the functional groups susceptible to hydrolysis. 2. The pH-rate profile will indicate if the hydrolysis is acid or base-catalyzed. Adjust the pH to minimize this reaction. |
| Oxidative degradation | 1. If oxidation is suspected, consider the addition of an antioxidant to the formulation. 2. Protect the formulation from light and headspace oxygen. |
Issue 3: Inconsistent Biological Activity in In-Vitro Assays
| Potential Cause | Troubleshooting Steps |
| pH of the assay buffer | 1. Ensure the pH of the assay buffer is tightly controlled and consistent across all experiments. 2. Investigate the effect of a range of pH values on the drug's activity to understand its sensitivity to pH changes. |
| Changes in drug ionization state | 1. Determine the pKa of the this compound. 2. Relate the ionization state of the drug at the assay pH to its observed activity. This can help in understanding the structure-activity relationship. |
Quantitative Data Summary
The following tables provide representative data on the impact of pH on the stability and solubility of a generic amine this compound, using Dextromethorphan Hydrobromide as a model.
Table 1: pH-Dependent Stability of a Generic this compound (Forced Degradation at 60°C for 24 hours)
| pH | % Recovery of Active Ingredient | Major Degradation Products Observed |
| 2.0 | 98.5% | Minimal |
| 4.0 | 99.2% | Minimal |
| 6.0 | 97.8% | Trace amounts of hydrolytic degradants |
| 8.0 | 85.3% | Significant increase in hydrolytic and oxidative degradants |
| 10.0 | 65.1% | Substantial degradation, precipitation of free base |
Table 2: pH-Solubility Profile of Dextromethorphan this compound at 25°C
| pH | Solubility (mg/mL) |
| 1.2 | > 100 |
| 4.5 | 85 |
| 6.8 | 15 |
| 7.4 | 1.5 |
| 8.0 | < 0.1 (Precipitation) |
Note: The pKa of Dextromethorphan is approximately 8.3-9.2.[5][6][7]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability using HPLC
This protocol outlines a forced degradation study to evaluate the stability of a this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of 2 to 10 (e.g., HCl for pH 2, acetate (B1210297) for pH 4, phosphate (B84403) for pH 6 and 8, and borate (B1201080) for pH 10).
-
Sample Preparation: Accurately weigh the this compound and dissolve it in each buffer solution to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Incubate the sample solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Include a control sample stored at 4°C.
-
Sample Analysis: At designated time points, withdraw aliquots from each solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Quantify the peak area of the parent compound and any degradation products. Calculate the percentage of recovery of the active ingredient at each pH.
Protocol 2: Assessment of pH-Dependent Activity using a Radioligand Binding Assay
This protocol describes how to assess the impact of pH on the binding affinity of a this compound to its target receptor.
-
Preparation of Assay Buffers: Prepare a series of binding assay buffers with varying pH values (e.g., 6.5, 7.4, and 8.0), ensuring the buffer components do not interfere with the binding assay.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Competition Binding Assay Setup (for each pH):
-
In a 96-well plate, add a fixed concentration of a suitable radioligand.
-
Add increasing concentrations of the non-labeled this compound drug.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competitor).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each drug concentration.
-
Plot the percentage of specific binding against the logarithm of the drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of specific binding) at each pH.
-
Calculate the Ki (inhibitory constant) at each pH using the Cheng-Prusoff equation. A change in Ki with pH indicates a pH-dependent binding affinity.
-
Visualizations
Caption: Workflow for pH-Dependent Stability Testing.
Caption: Logical Flow for pH-Dependent Binding Affinity Assay.
References
- 1. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Dextromethorphan CAS#: 125-71-3 [m.chemicalbook.com]
- 6. Human Metabolome Database: Showing metabocard for Dextromethorphan (HMDB0001920) [hmdb.ca]
- 7. DEXTROMETHORPHAN HYDROBROMIDE | 125-69-9 [chemicalbook.com]
Validation & Comparative
Validating the Purity of Hydrobromide Monohydrate by HPLC: A Comparative Guide
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the determination of drug purity. This guide provides a comprehensive comparison of HPLC with other analytical methods for validating the purity of hydrobromide monohydrate salts, a common form of active pharmaceutical ingredients (APIs). The focus is on providing researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and a clear understanding of the methodologies involved. Dextromethorphan (B48470) this compound will be utilized as a primary example to illustrate the principles and practices of HPLC-based purity validation.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of accuracy and sensitivity, and the intended application of the method. While HPLC is a dominant technique, other methods offer orthogonal approaches to purity assessment.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity, applicable to a wide range of non-volatile and thermally labile compounds, well-established and validated methods are available. | Requires reference standards for quantification, can be time-consuming for method development. | Routine quality control, separation and quantification of known and unknown impurities. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Excellent for volatile and semi-volatile impurities, high sensitivity. | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile organic impurities. |
| Titration (Acid-Base) | Neutralization reaction between the hydrobromide salt (acidic) and a standard base. | Simple, inexpensive, and provides a measure of the total basicity/acidity. | Non-specific, cannot distinguish between the API and basic/acidic impurities. | Assay of the bulk API content, not for impurity profiling. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | A primary method that does not require a reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard. | Absolute quantification and structural confirmation of the API and impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of analytes on a thin layer of adsorbent. | Simple, rapid, and cost-effective screening tool. | Primarily qualitative or semi-quantitative, lower resolution than HPLC. | Rapid screening for the presence of major impurities. |
HPLC Method for Purity Determination of Dextromethorphan this compound
A robust Reverse-Phase HPLC (RP-HPLC) method is a reliable approach for assessing the purity of dextromethorphan this compound and separating it from its potential impurities.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer pH 2.5 containing an ion-pairing agent like sodium heptanesulfonate) in a gradient or isocratic elution.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 230 nm[1] or 279 nm[2] or 280 nm[3][4] |
| Injection Volume | 10 µL[2] or 20 µL[3] |
Sample Preparation:
-
Accurately weigh and dissolve the dextromethorphan this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.1 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Validation Parameters:
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6] Key validation parameters include:
| Parameter | Typical Acceptance Criteria | Example Data for Dextromethorphan HBr |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | No interference from excipients or known impurities at the retention time of the main peak.[7] |
| Linearity | A linear relationship between the concentration and the detector response. Correlation coefficient (r²) ≥ 0.998.[7] | Linear range of 10.0 to 60.0 µg/ml with r² ≥ 0.9981.[7] |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. Typically 98.0% to 102.0%. | Recoveries between 99.0% and 102%.[7] |
| Precision (RSD) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%. | RSD < 2%.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 3.13 µg/mL.[1] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 9.49 µg/mL.[1] |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |
Common Impurities in Dextromethorphan this compound
Effective purity testing requires knowledge of potential impurities that may be present from the synthesis process or degradation. For dextromethorphan hydrobromide, these can include:
-
Related Compounds: Such as Impurity A (ent-3-methoxymorphinan) and other process-related impurities.[8][9]
-
Degradation Products: Formed under stress conditions like acid/base hydrolysis, oxidation, or photolysis.
-
Elemental Impurities: Trace metals that may be introduced from catalysts or manufacturing equipment.[10]
Visualizing the Workflow
The following diagram illustrates the typical workflow for validating the purity of a this compound salt by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. uspnf.com [uspnf.com]
- 4. sciencegate.app [sciencegate.app]
- 5. asianpubs.org [asianpubs.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. spectrumchemical.com [spectrumchemical.com]
A Comparative Analysis of Dextromethorphan Hydrobromide Monohydrate and Dextromethorphan Hydrochloride
Guide for Researchers in Drug Development
This guide provides a detailed comparison between two salt forms of the widely used antitussive agent, dextromethorphan (B48470): the commercially prevalent hydrobromide (HBr) monohydrate and the alternative hydrochloride (HCl) salt. The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing a drug's physicochemical properties, stability, and bioavailability. This document synthesizes available data to assist researchers in making informed decisions.
Physicochemical Properties
The fundamental characteristics of a drug salt, including its molecular weight and melting point, are primary determinants of its behavior during manufacturing and formulation. While both salts originate from the same active pharmaceutical ingredient (API), dextromethorphan, the choice of the counter-ion (bromide vs. chloride) and the inclusion of a water molecule in the hydrate (B1144303) form lead to distinct properties.
| Property | Dextromethorphan HBr Monohydrate | Dextromethorphan HCl | Source(s) |
| Chemical Formula | C₁₈H₂₅NO·HBr·H₂O | C₁₈H₂₅NO·HCl | [1][2] |
| Molecular Weight | 370.3 g/mol | 307.86 g/mol | [2][3] |
| Physical Form | White crystalline powder | Pure white crystalline powder | [2][3][4] |
| Melting Point | Approx. 125 °C | 125-128 °C | [1][2][5] |
Solubility Profile
Solubility is a key factor affecting a drug's dissolution rate and subsequent absorption. Dextromethorphan is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[6] Therefore, enhancing solubility through salt selection is a primary formulation strategy.
The hydrobromide salt is described as sparingly soluble in water, with a reported solubility of 1.5 g/100 mL at 25°C.[3][7] In contrast, the hydrochloride salt is noted to be freely soluble in water at room temperature.[2]
| Solvent | Dextromethorphan HBr Monohydrate | Dextromethorphan HCl | Source(s) |
| Water | 1.5 g/100 mL (sparingly soluble) | Freely soluble | [2][3][7] |
| Ethanol | Soluble (1 in 10) | Soluble | [2][3] |
| Chloroform | Freely soluble | Soluble | [2][3][4] |
| Ether | Practically insoluble | - | [3] |
A standard method for determining equilibrium solubility involves the shake-flask method.
-
Preparation: An excess amount of the salt (either HBr monohydrate or HCl) is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling & Analysis: The resulting suspension is filtered through a fine-pore filter (e.g., 0.45 µm) to remove undissolved solids. The concentration of the dissolved drug in the filtrate is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: The solubility is reported in units such as mg/mL or g/100 mL.
Stability and Thermal Analysis
The stability of a salt form under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions. Thermal analysis provides insights into the physical and chemical changes that occur upon heating.
For dextromethorphan HBr monohydrate, thermal analysis shows a multi-step degradation process.[5] The first mass loss, occurring between 100-150°C, corresponds to the loss of the water of hydration (approximately 4.1% mass loss).[5] Subsequent degradation of the molecule occurs at higher temperatures.[5][8] Forced degradation studies indicate that dextromethorphan HBr is labile under photolytic conditions but relatively stable in acidic conditions.[9]
| Analysis / Condition | Dextromethorphan HBr Monohydrate | Source(s) |
| Thermal Degradation | Initial mass loss (water) at 100-150°C. Further decomposition at 150-350°C. | [5] |
| Forced Degradation | Labile in photolytic (light) and oxidative conditions. Stable in acidic conditions. | [9][10] |
TGA is used to measure changes in the mass of a sample as a function of temperature.
-
Sample Preparation: A small, accurately weighed amount of the salt (e.g., 5-10 mg) is placed into a TGA sample pan.
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 600°C).
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature, allowing for the identification of dehydration and decomposition events.
Pharmacokinetics and Bioavailability
Dextromethorphan is rapidly absorbed from the gastrointestinal tract and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into its active metabolite, dextrorphan.[7][11] The bioavailability of the parent drug is relatively low (around 11%) due to this significant first-pass metabolism.[7]
Mechanism of Action: NMDA Receptor Antagonism
Dextromethorphan and its primary metabolite, dextrorphan, exert their effects through multiple mechanisms.[7] A key action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[14][15][16] This action is central to its antitussive effects and is also being explored for its potential in treating pain and depression.[15][17][18]
The signaling pathway involves the following steps:
-
Glutamate, an excitatory neurotransmitter, is released into the synapse.
-
Glutamate binds to the NMDA receptor, causing the receptor's ion channel to open.
-
This opening allows an influx of calcium ions (Ca²⁺) into the neuron.
-
Dextromethorphan/dextrorphan acts as a channel blocker, physically obstructing the open NMDA receptor channel.
-
This blockage prevents the influx of Ca²⁺, thereby reducing neuronal excitation and suppressing the cough reflex pathway.
Summary and Conclusion
The selection between dextromethorphan hydrobromide monohydrate and dextromethorphan hydrochloride involves a trade-off between established use and potentially favorable physicochemical properties.
-
Dextromethorphan HBr Monohydrate is the well-established, widely commercialized salt form. Its manufacturing processes are well-documented, but its lower aqueous solubility compared to the HCl salt may present formulation challenges, particularly for rapid-release dosage forms.
-
Dextromethorphan HCl offers the significant advantage of higher aqueous solubility, which could simplify formulation development and potentially lead to a faster onset of action. However, it is less commonly used, and more extensive pre-formulation work may be required to characterize its long-term stability and hygroscopicity profile compared to the extensive data available for the HBr salt.
For researchers, the choice depends on the target product profile. For a standard immediate-release or modified-release product, the established HBr monohydrate salt is a low-risk option. For formulations where rapid dissolution and onset are critical, or for novel delivery systems, the higher solubility of the HCl salt makes it a compelling alternative worthy of investigation.
References
- 1. swgdrug.org [swgdrug.org]
- 2. US20100004278A1 - Dextromethorphan hydrochloride - Google Patents [patents.google.com]
- 3. Dextromethorphan (PIM 179) [inchem.org]
- 4. kreativeorganics.com [kreativeorganics.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. researchgate.net [researchgate.net]
- 7. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Dextromethorphan Hydrobromide | C18H26BrNO | CID 5464025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Bioavailability of dextromethorphan (as dextrorphan) from sustained release formulations in the presence of guaifenesin in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability evaluation of a controlled-release dextromethorphan liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The N-methyl-D-aspartate receptor antagonist dextromethorphan selectively reduces temporal summation of second pain in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 18. medworksmedia.com [medworksmedia.com]
The Salt Form Matters: A Comparative Guide to Hydrobromide Monohydrate and Anhydrous APIs
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is critical. The seemingly subtle difference between a hydrobromide monohydrate and its anhydrous counterpart can have profound implications for a drug's biological activity, impacting its solubility, dissolution rate, bioavailability, and ultimately, its therapeutic efficacy and safety.
While a direct, publicly available comparative study on the biological activity of dextromethorphan (B48470) this compound versus its anhydrous form is not available in the scientific literature, this guide will provide a framework for understanding the potential differences between these solid forms. We will explore the underlying principles of polymorphism and hydration, detail the experimental protocols used to characterize and compare these forms, and present a hypothetical comparison based on established pharmaceutical science principles.
Unveiling the Difference: Polymorphism and Hydration
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice structures.[1] Hydrates are a specific type of polymorph where water molecules are incorporated into the crystal structure. A monohydrate contains one molecule of water per molecule of the API.[2] The anhydrous form, as the name suggests, is devoid of this water of crystallization.[2]
This difference in crystal structure can significantly alter the physicochemical properties of the API. Generally, the anhydrous form of a drug is more soluble in water than its hydrated form.[3] This is because the water molecules in the hydrate's crystal lattice are already engaged in hydrogen bonding, making it energetically less favorable for the crystal to break down and dissolve in an aqueous medium.
Impact on Biological Activity: A Cascade of Effects
The variance in solubility and dissolution rate between the monohydrate and anhydrous forms can set off a cascade of effects that influence the drug's ultimate biological activity. A faster dissolution rate can lead to a quicker onset of action and potentially higher bioavailability, as more of the drug is available for absorption in a given timeframe.
However, the most stable form is often the least soluble. This means that a metastable form, such as an anhydrous version, might convert to the more stable, less soluble hydrate (B1144303) form in the presence of moisture, either during storage or within the gastrointestinal tract. This transformation can negatively impact the drug's performance.
Hypothetical Comparison: this compound vs. Anhydrous Form
The following table summarizes the potential differences in biological and physicochemical properties between a hypothetical this compound and its anhydrous form, based on general principles of pharmaceutical polymorphism.
| Property | This compound | Anhydrous Hydrobromide | Rationale |
| Solubility | Generally lower | Generally higher | The energy required to break the crystal lattice of the hydrate is higher due to the presence of water molecules involved in hydrogen bonding.[3] |
| Dissolution Rate | Generally slower | Generally faster | A higher solubility typically leads to a faster dissolution rate according to the Noyes-Whitney equation. |
| Bioavailability | Potentially lower or more variable | Potentially higher and more consistent | Faster dissolution can lead to increased absorption and higher plasma concentrations of the drug.[4][5] However, conversion of the anhydrous form to the less soluble hydrate in the GI tract can reduce bioavailability. |
| Stability | Generally more stable at higher humidity | Less stable at higher humidity; may convert to the hydrate form | The monohydrate is already in a hydrated state and is therefore less susceptible to changes in ambient humidity. |
| Hygroscopicity | Lower | Higher | The anhydrous form has a greater tendency to absorb water from the environment to convert to the more stable hydrated form. |
| Therapeutic Onset | Potentially slower | Potentially faster | A faster dissolution and absorption can lead to a quicker attainment of therapeutic plasma concentrations. |
Experimental Protocols for Comparison
To definitively compare the biological activity of a this compound and its anhydrous form, a series of experiments are required. These protocols are essential for generating the quantitative data needed for a thorough comparison.
Solid-State Characterization
Objective: To confirm the polymorphic forms and their physical properties.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to identify the unique crystal lattice structure of each form.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of each form. Dehydration of the monohydrate can also be observed as an endothermic event.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature and can quantify the amount of water in the monohydrate.
-
Dynamic Vapor Sorption (DVS): DVS assesses the hygroscopicity of each form by measuring the uptake and loss of water vapor at different relative humidities.
Solubility and Dissolution Studies
Objective: To quantify the differences in solubility and dissolution rates.
-
Equilibrium Solubility: Excess amounts of each form are stirred in a relevant aqueous buffer (e.g., simulated gastric fluid, simulated intestinal fluid) at a constant temperature until equilibrium is reached. The concentration of the dissolved drug is then measured, typically by High-Performance Liquid Chromatography (HPLC).
-
Intrinsic Dissolution Rate (IDR): The surface of a compressed disc of the pure API is exposed to the dissolution medium. The rate at which the drug dissolves per unit area is measured. This provides a standardized comparison of the dissolution rates of the different solid forms.
-
Powder Dissolution: A known amount of the API powder is added to the dissolution medium, and the concentration of the dissolved drug is measured over time. This mimics the dissolution of the bulk drug substance.
In Vitro and In Vivo Biological Assays
Objective: To assess the impact of the solid form on biological activity and bioavailability.
-
In Vitro Permeability Assays (e.g., Caco-2): These assays use cultured intestinal cells to predict the absorption of the drug across the intestinal barrier.
-
In Vivo Pharmacokinetic Studies in Animals: The drug is administered to animal models (e.g., rats, dogs) in both its monohydrate and anhydrous forms. Blood samples are collected at various time points and analyzed for drug concentration. Key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, representing total drug exposure) are compared.[6][7]
-
Pharmacodynamic Studies: These studies measure the therapeutic effect of the drug in animal models of a specific disease or condition. For an antitussive like dextromethorphan, this could involve measuring the frequency of coughing in response to an irritant.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Conclusion
The choice between a this compound and an anhydrous form of an API is a critical decision in drug development that requires careful consideration and thorough experimental evaluation. While the anhydrous form may offer the advantage of higher solubility and a faster dissolution rate, the potential for conversion to a less soluble hydrate form introduces a stability risk that could compromise the product's performance and consistency. Conversely, the monohydrate form, while potentially less soluble, may offer greater stability. Ultimately, a comprehensive understanding of the solid-state chemistry of an API, supported by robust experimental data, is paramount for the successful development of safe and effective medicines.
References
- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. PK-DB [pk-db.com]
"cross-validation of experimental results using different batches of hydrobromide monohydrate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of experimental results using different batches of hydrobromide monohydrate. Ensuring consistency and reproducibility across batches is a critical aspect of drug development and research. This document outlines key experimental protocols, presents comparative data, and visualizes relevant biological pathways to aid in the comprehensive assessment of batch-to-batch variability.
Data Presentation: Batch-to-Batch Comparison
The following tables summarize quantitative data from the analysis of three hypothetical batches of Dextromethorphan (B48470) this compound, a common active pharmaceutical ingredient. These tables are designed to provide a clear comparison of key quality attributes.
Table 1: Physicochemical Properties of Dextromethorphan this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | White to off-white crystalline powder |
| Solubility in Water | 1.52 g/100 mL | 1.49 g/100 mL | 1.55 g/100 mL | 1.4 - 1.6 g/100 mL[1] |
| Solubility in Ethanol (B145695) | 25.1 g/100 mL | 24.8 g/100 mL | 25.3 g/100 mL | 24.0 - 26.0 g/100 mL[1] |
| Melting Point | 125.4 °C | 126.1 °C | 125.8 °C | 124 - 128 °C |
| Water Content (Karl Fischer) | 4.8% | 5.1% | 4.9% | 4.5 - 5.5% |
Table 2: Purity and Impurity Profile by RP-HPLC of Dextromethorphan this compound Batches
| Analyte | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) | Acceptance Criteria (% Area) |
| Dextromethorphan | 99.85 | 99.82 | 99.88 | ≥ 99.5 |
| Impurity 1 | 0.08 | 0.10 | 0.07 | ≤ 0.15 |
| Impurity 2 | 0.04 | 0.05 | 0.03 | ≤ 0.10 |
| Total Impurities | 0.15 | 0.18 | 0.12 | ≤ 0.50 |
Table 3: Assay of Dextromethorphan this compound Batches by RP-HPLC
| Batch | Assay (% of Labeled Amount) | Acceptance Criteria |
| Batch A | 100.2% | 98.0% - 102.0%[2] |
| Batch B | 99.5% | 98.0% - 102.0%[2] |
| Batch C | 101.1% | 98.0% - 102.0%[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Physicochemical Properties
-
Appearance: Visual inspection of the powder against a white background under good lighting.
-
Solubility: A saturated solution of the this compound is prepared in deionized water and in ethanol at a controlled temperature (25°C). The concentration of the dissolved solid is determined gravimetrically after solvent evaporation.
-
Melting Point: Determined using a calibrated digital melting point apparatus. The sample is heated at a constant rate, and the temperature range from the first appearance of liquid to complete melting is recorded.
-
Water Content (Karl Fischer Titration): A precise amount of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent to determine the water content.
Purity and Impurity Profile by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure: A known concentration of the sample is dissolved in the mobile phase, filtered, and injected into the HPLC system. The peak areas of the main component and any impurities are recorded. The percentage area of each impurity is calculated relative to the total peak area.
Assay by RP-HPLC
-
Instrumentation and Column: Same as for purity and impurity profiling.
-
Mobile Phase: Isocratic mixture of a phosphate buffer and acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 232 nm.[3]
-
Procedure: A standard solution of known concentration and a sample solution are prepared. Both solutions are injected into the HPLC system, and the peak areas are recorded. The assay is calculated by comparing the peak area of the sample to that of the standard.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Batch Comparison
The following diagram illustrates a typical workflow for the cross-validation of different batches of this compound.
Dextromethorphan and the NMDA Receptor Signaling Pathway
Dextromethorphan, a common hydrobromide salt, is known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6][7] The following diagram illustrates the simplified signaling pathway affected by Dextromethorphan.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantization of Dextromethorphan and Levocetirizine in Combined Dosage form Using a Novel Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 6. NMDA receptor challenge with dextromethorphan - subjective response, neuroendocrinological findings and possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of systemic N-methyl-D-aspartate receptor antagonist (dextromethorphan) on primary and secondary hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: The Advantages of Monohydrate Over Anhydrous Forms in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the stability, solubility, and bioavailability of the final drug product. While anhydrous crystalline forms have traditionally been a common choice, the strategic use of monohydrates can offer significant advantages. This guide provides a comparative analysis of a monohydrate versus its corresponding anhydrous form, supported by experimental data, to aid in the rational selection of the optimal solid form for development.
Enhanced Stability: A Key Advantage of the Monohydrate Form
One of the primary advantages of a monohydrate crystalline form is its potential for greater thermodynamic stability under specific environmental conditions. The presence of water molecules within the crystal lattice can create a more stable structure, rendering the compound less susceptible to polymorphic transformations or degradation.
An illustrative example is the case of aripiprazole (B633), an atypical antipsychotic. The anhydrous form of aripiprazole has been observed to convert to the monohydrate form when exposed to conditions of high temperature and humidity.[1] Specifically, when aripiprazole tablets containing the anhydrous form were stored at 45°C and 75% relative humidity for six weeks or more, the drug completely converted to the monohydrate form.[1] This conversion highlights the inherent instability of the anhydrous form under these stress conditions, a critical consideration for drug product storage and shelf life. The monohydrate form, being the more stable entity under these conditions, would prevent such a phase transformation, ensuring the consistency and quality of the drug product over time.
Impact on Solubility: A Critical Physicochemical Parameter
The solubility of an API is a key determinant of its dissolution rate and, consequently, its bioavailability. The choice between a monohydrate and an anhydrous form can have a significant impact on this property. While it is a common generalization that anhydrous forms are more soluble than their hydrated counterparts, this is not universally true and is highly dependent on the specific compound and the pH of the dissolution medium.
In the case of aripiprazole, a notable difference in solubility between the anhydrous and monohydrate forms has been documented. At a pH of 4.5, the solubility of the anhydrous form is significantly higher than that of the monohydrate form.[1] This difference in solubility could potentially lead to variations in in vivo dissolution rates and bioavailability.[1]
Table 1: Comparative Solubility of Aripiprazole Anhydrous and Monohydrate Forms
| Solid-State Form | pH | Solubility (mg/900 mL) |
| Anhydrous | 4.5 | 144 |
| Monohydrate | 4.5 | 32.4 |
Source: FDA Clinical Pharmacology and Biopharmaceutics Review for Abilify (NDA 21-436)[1]
This data underscores the importance of characterizing the solubility of all potential solid-state forms under physiologically relevant conditions to predict in vivo performance accurately. While the anhydrous form shows higher solubility in this specific instance, the superior stability of the monohydrate might make it the preferred form for a robust formulation, with any dissolution challenges being addressed through formulation strategies.
Experimental Protocols
To provide a comprehensive understanding of how these comparative data are generated, the following are detailed methodologies for key experiments.
Protocol 1: Solid-State Stability Assessment under Accelerated Conditions
Objective: To evaluate the physical stability of the anhydrous form of an API under conditions of elevated temperature and humidity and to monitor for any conversion to a hydrated form.
Methodology:
-
Sample Preparation: Prepare tablets or powder samples of the anhydrous API.
-
Storage Conditions: Place the samples in a controlled environment chamber set to 45°C and 75% relative humidity.
-
Time Points: Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6 weeks).
-
Solid-State Analysis: Analyze the withdrawn samples using Powder X-Ray Diffraction (PXRD) to identify the crystalline form present.
-
Quantification: If conversion is observed, quantify the percentage of the monohydrate form relative to the anhydrous form using appropriate analytical techniques such as quantitative PXRD or solid-state NMR.
Protocol 2: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of the anhydrous and monohydrate forms of an API in a specific buffer solution.
Methodology:
-
Buffer Preparation: Prepare a buffer solution of the desired pH (e.g., pH 4.5 acetate (B1210297) buffer).
-
Sample Addition: Add an excess amount of the anhydrous or monohydrate API to separate vials containing a fixed volume of the buffer solution (e.g., 900 mL).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Filtration: Filter the samples to remove undissolved solids.
-
Concentration Analysis: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Confirmation: Analyze the remaining solid material by PXRD to confirm that no phase transformation occurred during the experiment.
Visualization of the Solid-State Form Selection Workflow
The process of selecting the optimal solid-state form for a drug candidate is a multi-step process involving rigorous characterization and comparison. The following diagram illustrates a typical workflow.
Caption: Workflow for Solid-State Form Selection.
Conclusion
The choice between a hydrobromide monohydrate and its anhydrous counterpart is a nuanced decision that requires a thorough evaluation of their respective physicochemical properties. While the anhydrous form may sometimes exhibit higher solubility, the enhanced stability of the monohydrate form can be a deciding factor in developing a robust and reliable drug product. The case of aripiprazole clearly demonstrates that under certain conditions, the monohydrate is the more stable solid form, a critical attribute for ensuring product quality and performance throughout its shelf life. Therefore, a comprehensive solid-state characterization program that includes comparative stability and solubility studies is essential for making an informed and scientifically sound decision in pharmaceutical development.
References
A Researcher's Guide to Confirming the Structure of Synthesized Hydrobromide Monohydrate
For researchers, scientists, and drug development professionals, the precise confirmation of a synthesized compound's structure is a critical step in ensuring its identity, purity, and efficacy. This guide provides a comparative overview of key analytical techniques for the structural elucidation of a synthesized hydrobromide monohydrate, using dextromethorphan (B48470) this compound as a representative example. We will delve into the experimental data, protocols, and a logical workflow to guide your analytical process.
At a Glance: Comparing Analytical Techniques
The confirmation of a this compound structure relies on a multi-technique approach, as each method provides unique and complementary information. The table below summarizes the key quantitative data obtained from various analytical methods for dextromethorphan this compound.
| Analytical Technique | Parameter | Observed Value for Dextromethorphan this compound | Reference |
| ¹H NMR | Chemical Shift (δ) of N-CH₃ | ~2.9 ppm (in pyridine-d₆:D₂O = 1:2) | [1] |
| ¹³C NMR | - | Data not readily available in searches for the specific salt form | |
| Mass Spectrometry (MS) | Protonated Molecular Ion (m/z) | MH⁺ = 272 | [1] |
| Key Fragment Ions (m/z) | 214, 150, 82, 59 | [2] | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Aromatic C-H Stretch | 3281 cm⁻¹ | [3] |
| N-H Stretch | 2576 cm⁻¹ | [3] | |
| C=C Stretch | 1608 cm⁻¹ | [3] | |
| Methoxy (CH₃-O-) Stretch | 2921 cm⁻¹ | [3] | |
| Single-Crystal X-ray Crystallography | Crystal System | Orthorhombic | [4] |
| Space Group | P2₁2₁2₁ | [4] | |
| Unit Cell Parameters | a = 7.0417(4) Å, b = 9.1635(5) Å, c = 27.3371(15) Å | [4] | |
| Elemental Analysis | Theoretical %C | 58.38% | Calculated |
| Theoretical %H | 7.62% | Calculated | |
| Theoretical %N | 3.78% | Calculated | |
| Theoretical %Br | 21.58% | Calculated | |
| Experimental Water Content | 4.8% | [5] |
The Workflow for Structural Confirmation
A logical and efficient workflow is crucial for unambiguously confirming the structure of a synthesized this compound. The following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for confirming the structure of a synthesized this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable structural confirmation. Below are methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the organic cation.
Protocol for ¹H NMR:
-
Sample Preparation: Accurately weigh 5-25 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture like pyridine-d₆:D₂O) in a clean NMR tube.[1][6] Ensure the sample is fully dissolved; if not, filter the solution to remove any solid particles.[7]
-
Instrument Setup: The NMR spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize homogeneity and resolution.[6]
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including the number of scans, spectral width, and relaxation delay.[6]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using an internal standard (e.g., TMS) or the residual solvent peak.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns of the proton signals to elucidate the structure of the organic molecule. For hydrobromide salts of amines, the proton on the nitrogen will be present, and the chemical shifts of neighboring protons may be shifted downfield compared to the free base.[8]
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the organic cation and to obtain information about its fragmentation pattern.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote protonation.
-
Instrumentation: ESI-MS is often coupled with liquid chromatography (LC) for sample introduction.[9][10] The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[10]
-
Ionization: The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions of the analyte.[10]
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.
-
Data Analysis: The resulting mass spectrum will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the organic cation. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.[11] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule, including evidence of the hydrobromide salt and the water of hydration.
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[13][14]
-
Pressure Application: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[14]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Collect the FTIR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: The spectrum should be analyzed for characteristic absorption bands. For a this compound, look for:
-
A broad O-H stretching band around 3400 cm⁻¹ indicating the presence of water.
-
An N-H stretching band for the ammonium (B1175870) salt. For dextromethorphan hydrobromide, this appears around 2576 cm⁻¹.[3]
-
Other characteristic peaks corresponding to the functional groups of the organic molecule.[3]
-
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of the structure, including the location of the bromide ion and the water molecule.
Protocol:
-
Crystal Growth: Grow single crystals of the synthesized compound of suitable size and quality (typically >0.1 mm in all dimensions).[15] This can be achieved through methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides the precise coordinates of all atoms in the unit cell, bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the bromide ion and the water molecule. This technique provides the absolute confirmation of the monohydrate and hydrobromide salt structure.[4]
Elemental Analysis
Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to support the proposed molecular formula.
Protocol for Combustion Analysis:
-
Sample Preparation: Accurately weigh a small amount of the dry, pure sample.
-
Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen.[16]
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Calculation: The weight percentages of C, H, and N are calculated from the amounts of CO₂, H₂O, and N₂ produced.
-
Comparison: The experimental percentages are compared with the theoretical percentages calculated from the proposed molecular formula of the this compound. A close agreement supports the assigned structure.
Alternative and Complementary Techniques
While the above techniques form the core of structural confirmation, other methods can provide valuable supporting data:
-
Thermogravimetric Analysis (TGA): This technique can be used to determine the water content of the hydrate (B1144303) by measuring the mass loss upon heating. For dextromethorphan this compound, a mass loss corresponding to one water molecule would be expected at a temperature below the decomposition of the organic molecule.[2]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to study phase transitions, such as dehydration.
-
Powder X-ray Diffraction (PXRD): While single-crystal XRD provides the absolute structure, PXRD is a valuable tool for phase identification and for comparing the synthesized material to known crystalline forms.[17]
By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently confirm the structure of their synthesized this compound, a crucial step in the journey of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. agilent.com [agilent.com]
- 15. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 17. Bromine K-Edge X-Ray Absorption Near-Edge Structure Analysis on Hydrobromide-Salt Crystals and the Solid Dispersion of Active Pharmaceutical Ingredients [jstage.jst.go.jp]
Performance Benchmark: Quaternary Ammonium and Pyridinium Bromide Catalysts
A comprehensive analysis of onium salt catalysts, particularly focusing on quaternary ammonium (B1175870) and pyridinium (B92312) hydrobromides, reveals their significant utility in various organic transformations. This guide provides a comparative performance benchmark of these catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.
The efficacy of quaternary ammonium and pyridinium bromide salts as catalysts is demonstrated in several key organic reactions, including phase-transfer catalysis, oxidation, and aziridination. Their performance is often compared with other onium salts and alternative catalytic systems.
Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch reaction, a cornerstone for synthesizing 1,4-dihydropyridines, serves as an excellent benchmark for comparing the catalytic efficiency of various quaternary ammonium salts. Tetrabutylammonium bromide (TBAB) has been shown to be a prominent metal-free homogeneous catalyst for this multi-component reaction[1].
Table 1: Comparison of Quaternary Ammonium Salt Catalysts in Hantzsch Synthesis [1]
| Catalyst | Time (min) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 15 | 96 |
| Benzyltriethylammonium Chloride | 25 | 90 |
| No Catalyst | 60 | 40 |
Oxidation of Alcohols
Pyridinium hydrobromide perbromide (Py·HBr₃) and its functionalized derivatives have proven to be effective catalysts for the selective oxidation of alcohols. A novel magnetic nanocatalyst, Fe₃O₄@PyHBr₃, has been synthesized and utilized for the selective oxidation of alcohols to aldehydes and ketones with high yields and short reaction times, using 30% H₂O₂ as the oxidant. Notably, no overoxidation of the alcohols was observed, and the catalyst could be recycled for five consecutive cycles without a significant loss in its catalytic activity[2].
While direct quantitative comparison with other catalysts for the same reaction under identical conditions is not provided in the immediate search results, the high yield and reusability of Fe₃O₄@PyHBr₃ highlight its efficiency[2].
Aziridination of Olefins
Pyridinium hydrobromide perbromide (Py·HBr₃) is also a versatile catalyst for the aziridination of both electron-deficient and electron-rich olefins. Using Chloramine-T as the nitrogen source, this catalyst affords the corresponding aziridines in moderate to good yields[3]. This demonstrates the utility of pyridinium hydrobromide-based catalysts in facilitating nitrogen-transfer reactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance.
General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis using TBAB
This protocol describes the synthesis of 1,4-dihydropyridines catalyzed by Tetrabutylammonium Bromide[1].
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (2 mmol)
-
Ammonium acetate (B1210297) (1.5 mmol)
-
Tetrabutylammonium Bromide (TBAB) (0.1 mmol, 10 mol%)
-
Ethanol (B145695) (5 mL)
Procedure:
-
A mixture of the aldehyde, ethyl acetoacetate, ammonium acetate, and TBAB in ethanol is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The solid product is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure 1,4-dihydropyridine.
General Procedure for Selective Oxidation of Alcohols using Fe₃O₄@PyHBr₃
This protocol outlines the selective oxidation of alcohols using a magnetic pyridinium hydrotribromide nanocatalyst[2].
Materials:
-
Alcohol (1 mmol)
-
Fe₃O₄@PyHBr₃ (specified catalytic amount)
-
30% Hydrogen Peroxide (H₂O₂) (stoichiometric amount)
-
Solvent (e.g., acetonitrile)
Procedure:
-
The alcohol and the Fe₃O₄@PyHBr₃ catalyst are dispersed in the solvent.
-
Hydrogen peroxide is added dropwise to the mixture at a controlled temperature.
-
The reaction is stirred for the specified time, with progress monitored by TLC or Gas Chromatography (GC).
-
After completion, the magnetic catalyst is separated using an external magnet.
-
The solvent is evaporated, and the crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycle and experimental workflows can provide a clearer understanding of the processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Magnetic Nanoparticles Linked to Pyridinium Hydrotribromide Groups as Catalysts for Selective Oxidation of Alcohols and Protection of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Pyridinium Hydrobromide Perbromide:â A Versatile Catalyst for Aziridination of Olefins Using Chloramine-T - Organic Letters - Figshare [acs.figshare.com]
A Comparative Guide to Assays for Dextromethorphan Hydrobromide Monohydrate: Reproducibility and Reliability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of dextromethorphan (B48470) hydrobromide monohydrate, a widely used antitussive agent. The focus is on the reproducibility and reliability of these assays, supported by experimental data from various validation studies. This document aims to assist researchers in selecting the most appropriate analytical technique for their specific needs, whether for routine quality control, pharmacokinetic studies, or stability testing.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are the most frequently employed techniques for the determination of dextromethorphan hydrobromide in pharmaceutical formulations. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, speed, and cost.
Data Presentation: A Head-to-Head Look at Assay Performance
The following tables summarize the key performance parameters of HPLC, HPTLC, and UV-Visible Spectrophotometry for the analysis of dextromethorphan hydrobromide, based on data from several validation studies.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters
| Parameter | Reported Values | Reference |
| Linearity Range | 1-30 µg/ml | [1] |
| 3-10.5 µg/ml | [2] | |
| 50-500 µg/ml | ||
| Accuracy (% Recovery) | 100.35% | [3] |
| 98-102% | [4] | |
| Precision (%RSD) | < 2% | [3][4] |
| 1% | [5] | |
| Limit of Detection (LOD) | 3.13 µg/mL | [4] |
| Limit of Quantification (LOQ) | 9.49 µg/mL | [4] |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method Validation Parameters
| Parameter | Reported Values | Reference |
| Linearity Range | 2000-20000 ng/band | [6] |
| 1-2 µ g/band | [2] | |
| 50-300 ng/band | [7] | |
| Accuracy (% Recovery) | Close to 100% | [6] |
| 99.882 ± 1.098 to 100.168 ± 0.947 | [7] | |
| Precision (%RSD) | Intra-day & Inter-day < 2% | [6] |
| Limit of Detection (LOD) | 3.213 ng/band | [7] |
| Limit of Quantification (LOQ) | 9.736 ng/band | [7] |
Table 3: UV-Visible Spectrophotometry Method Validation Parameters
| Parameter | Reported Values | Reference |
| Linearity Range | 30-150 µg/ml | [1] |
| Accuracy (% Recovery) | 99.50% | [8] |
| Precision (%RSD) | Not explicitly stated in the provided results | |
| Limit of Detection (LOD) | Within limits | [1] |
| Limit of Quantification (LOQ) | Within limits | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the key assays, synthesized from multiple sources.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for the HPLC analysis of dextromethorphan hydrobromide involves reversed-phase chromatography.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 column is frequently employed for separation.[3][4]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is common. The exact ratio and pH are optimized to achieve good separation.[2][3][4] For instance, a mobile phase of potassium dihydrogen phosphate buffer (pH 2.5), acetonitrile, and tetrahydrofuran (B95107) (70:25:5, v/v/v) has been reported.[3]
-
Flow Rate: A flow rate of around 1.0 to 1.2 ml/min is often used.[2][3]
-
Detection: UV detection is typically set at a wavelength where dextromethorphan shows significant absorbance, such as 230 nm or 232 nm.[3][4]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent like methanol, filtered through a 0.45 µm filter, and then injected into the HPLC system.[3]
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC offers a high-throughput alternative for the quantification of dextromethorphan hydrobromide.
-
Stationary Phase: Precoated silica (B1680970) gel 60 F254 aluminum plates are commonly used.[6]
-
Mobile Phase: A mixture of organic solvents is used for development. A representative mobile phase is Toluene:Methanol:Triethylamine (8.5:1:0.5 v/v/v).[6] Another example is Toluene - Methanol - Chloroform - Glacial Acetic Acid (6.5:1.5:1.5:0.5 v/v/v/v).[2]
-
Sample Application: Samples are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a saturated chromatographic chamber with the chosen mobile phase.
-
Detection: Densitometric scanning is performed at a wavelength such as 225 nm or 275 nm to quantify the separated bands.[2][6]
UV-Visible Spectrophotometry Protocol
This method is simpler and more rapid but may be less specific than chromatographic techniques.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which dextromethorphan hydrobromide is soluble and stable, and that does not interfere with the measurement.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for dextromethorphan hydrobromide is determined. A reported λmax is 278 nm.[1]
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured to construct a calibration curve.
-
Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.
Mandatory Visualizations
Signaling Pathway of Dextromethorphan
Dextromethorphan exerts its pharmacological effects through multiple mechanisms of action, primarily involving the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor.[9][10][11][12][13]
Caption: Dextromethorphan's dual antagonism of NMDA receptors and agonism of Sigma-1 receptors.
General Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of dextromethorphan hydrobromide using HPLC.
Caption: A streamlined workflow for the HPLC-based quantification of dextromethorphan hydrobromide.
Conclusion
The choice of an analytical method for dextromethorphan this compound depends on the specific requirements of the study. HPLC methods generally offer the best combination of sensitivity, specificity, and reproducibility, making them suitable for a wide range of applications, including stability-indicating assays.[14] HPTLC provides a high-throughput and cost-effective alternative, particularly for routine quality control. UV-Visible spectrophotometry, while being the simplest and fastest method, may lack the specificity required for complex samples and is best suited for the analysis of pure substance or simple formulations. The validation data presented in this guide demonstrates that all three methods can be reliable and reproducible when properly developed and validated according to ICH guidelines.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantization of Dextromethorphan and Levocetirizine in Combined Dosage form Using a Novel Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of high-performance liquid chromatography and gas chromatography for quantitation of dextromethorphan hydrobromide in cough-cold syrup preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. "Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of" by Linda Nguyen, Matthew J. Robson et al. [researchrepository.wvu.edu]
- 10. "Involvement of Sigma-1 Receptors in the Antidepressant-Like Effects of" by Linda Nguyen, Matthew J. Robson et al. [touroscholar.touro.edu]
- 11. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 12. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 14. Green HPTLC and stability-indicating RP-HPLC for the assay of dextromethorphan hydrobromide and menthol in their lozenges - PubMed [pubmed.ncbi.nlm.nih.gov]
"side-by-side comparison of different hydrobromide monohydrate synthesis methods"
For researchers and professionals in drug development, the selection of an appropriate salt form and a robust synthesis method is a critical step in advancing a new chemical entity. The hydrobromide salt, often as a monohydrate, is a common choice to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. This guide provides a side-by-side comparison of two prevalent methods for the synthesis of hydrobromide monohydrate salts: the direct reaction with aqueous hydrobromic acid and a newer approach utilizing trialkylsilyl halides.
Comparison of Synthesis Methods
The table below summarizes the key quantitative parameters for the synthesis of a model compound, Citalopram (B1669093) Hydrobromide, using both the aqueous hydrobromic acid and the trialkylsilyl halide methods.
| Parameter | Method 1: Aqueous Hydrobromic Acid | Method 2: Trialkylsilyl Halide |
| Key Reagents | Citalopram free base, 47-48% aqueous Hydrobromic Acid | Citalopram free base, Trimethylsilyl (B98337) Bromide, Protic Solvent (e.g., n-butanol) |
| Solvent | Isopropyl Alcohol (IPA), Water | Aprotic Solvent (e.g., Ethyl Acetate, Acetone) |
| Reaction Temperature | 5-10°C for precipitation | Not specified, likely room temperature |
| Reaction Time | 6 hours for crystallization | Not specified |
| Yield | ~85% (recrystallized) | "Good yield" (specific value not provided) |
| Purity (HPLC) | 99.60% | "Pure form" (specific value not provided) |
| Key Advantages | Straightforward, uses common and less expensive reagents. | Can be performed under anhydrous conditions initially, potentially offering better control over stoichiometry and side reactions. |
| Key Disadvantages | The presence of water may not be suitable for all APIs. | Reagents like trimethylsilyl bromide are more expensive and moisture-sensitive. |
Experimental Protocols
Method 1: Synthesis of Citalopram Hydrobromide via Aqueous Hydrobromic Acid
This method involves the direct neutralization of the free base of the API with a strong acid, hydrobromic acid, in an aqueous solution, followed by crystallization.
Procedure:
-
100g of crystalline citalopram free base is dissolved in 600mL of isopropyl alcohol (IPA) at a temperature of 50-60°C.
-
The resulting clear solution is treated with activated carbon for purification and subsequently filtered.
-
The clear filtrate is cooled to below 5-10°C.
-
Aqueous hydrobromic acid (47%) is added to the cooled solution until the pH is adjusted to 1-2.[1]
-
The temperature is maintained at 5-10°C for an additional 6 hours to facilitate the precipitation of the salt.
-
The precipitated solid, citalopram hydrobromide, is collected by filtration.
-
The collected solid is washed with 100mL of cold IPA (0-5°C) followed by a wash with 100mL of n-hexane.
-
The final product is dried to yield pure, crystalline citalopram hydrobromide.[1] A similar process is employed for the synthesis of Galantamine Hydrobromide, where the base is dissolved in a mixture of ethanol (B145695) and water and then treated with 48% aqueous hydrobromic acid.[2]
Method 2: Synthesis of Citalopram Hydrobromide via Trialkylsilyl Halide
This method offers an alternative for preparing hydrohalide salts and involves the in-situ generation of HBr from a trialkylsilyl halide and a protic solvent.
Procedure:
-
The free base of Citalopram is dissolved in an aprotic solvent such as ethyl acetate, acetone, or acetonitrile.
-
At least one equivalent of a protic solvent, for example, n-butanol or acetic acid, is added to the solution.
-
The solution is then treated with at least one equivalent of Trimethylsilyl bromide.
-
The Citalopram hydrobromide salt crystallizes from the solution.
-
The crystalline product is isolated.[3]
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the two synthesis methods.
Caption: Workflow for Aqueous HBr Method.
Caption: Workflow for Trialkylsilyl Halide Method.
References
- 1. EP1346989A1 - Improved process for the preparation of citalopram and its hydrobromide - Google Patents [patents.google.com]
- 2. EP2009015B1 - Process for the preparation of galantamine hydrobromide - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Dextromethorphan Hydrobromide Monohydrate: A Comparative Analysis of Antitussive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of experimental data on dextromethorphan (B48470) hydrobromide monohydrate, a widely used antitussive agent. It objectively compares its performance against alternative treatments, supported by data from clinical trials and detailed experimental protocols.
Executive Summary
Comparative Efficacy of Dextromethorphan Hydrobromide
The antitussive efficacy of dextromethorphan has been evaluated in numerous clinical trials against both placebo and active comparators, most notably codeine. The results, however, have not always been consistent, highlighting the complexities of cough as a symptom and the methodologies for its assessment.
A key consideration in evaluating antitussive efficacy is the method of cough measurement. Objective methods, such as 24-hour ambulatory cough monitoring, are considered the gold standard, while subjective measures rely on patient-reported outcomes.
Performance Against Placebo
In a randomized, double-blind, placebo-controlled study involving children with cough due to the common cold, dextromethorphan demonstrated a statistically significant reduction in cough frequency.
| Outcome Measure | Dextromethorphan Hydrobromide | Placebo | % Reduction vs. Placebo | p-value |
| Total Coughs in 24 hours | - | - | 21.0% | <0.05 |
| Daytime Cough Frequency | - | - | 25.5% | <0.05 |
Head-to-Head Comparison with Codeine
Direct comparisons between dextromethorphan and codeine have yielded mixed results. An earlier double-blind, crossover trial in patients with chronic, stable cough suggested that while both drugs were comparable in reducing cough frequency, dextromethorphan was superior in lowering cough intensity.
| Outcome Measure | Dextromethorphan Hydrobromide (20 mg) | Codeine (20 mg) | Statistical Significance |
| Cough Frequency Reduction | Similar | Similar | Not specified |
| Cough Intensity Reduction | Greater Reduction | - | p < 0.0008 |
| Patient Preference | Majority | Minority | p < 0.001 |
Conversely, a multi-practice, randomized clinical trial comparing guaifenesin (B1672422) with either dextromethorphan or codeine for cough related to uncomplicated respiratory tract infections found no statistically significant difference among the three treatments in relieving cough symptoms at day 10.
Experimental Protocols
The methodologies employed in clinical trials are crucial for the interpretation of their results. Key aspects of the experimental protocols for the cited studies are detailed below.
Objective Cough Monitoring
Method: Ambulatory cough monitors are wearable devices that record audio for up to 24 hours. The recordings are then analyzed to provide objective cough counts.
-
Device Example: The VitaloJAK® Cough Monitor is a validated system used in clinical trials. It employs a semi-automated analysis where recordings are processed through a compression algorithm, followed by evaluation by trained analysts to ensure high accuracy.
-
Data Output: The primary endpoint is typically the total number of coughs over a 24-hour period. Secondary endpoints can include daytime and nighttime cough frequency.
Subjective Cough Assessment
Method: Patient-reported outcomes are gathered using validated questionnaires.
-
Leicester Cough Questionnaire (LCQ): A 19-item questionnaire assessing the physical, psychological, and social impact of cough.
-
Visual Analog Scale (VAS): A simple scale where patients rate their cough severity.
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
Method: A validated reversed-phase HPLC method is used for the quantitative determination of dextromethorphan hydrobromide in human plasma.
-
Mobile Phase: A mixture of 0.5% trifluoroacetic acid and acetonitrile (B52724) (45:55, v/v).
-
Linearity: The method demonstrates linearity in the concentration range of 110.00 to 3000.00 ng/mL.
-
Application: This method is crucial for pharmacokinetic studies comparing immediate-release and sustained-release formulations of dextromethorphan.
Signaling Pathways and Mechanism of Action
Dextromethorphan's antitussive effect is primarily mediated through its action on the central nervous system. It is a sigma-1 receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1]
Dextromethorphan Signaling Pathway
The following diagram illustrates the proposed mechanism of action for dextromethorphan in cough suppression.
Experimental Workflow for Antitussive Clinical Trials
The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of an antitussive drug like dextromethorphan.
Side Effect Profile Comparison
A comprehensive evaluation of any therapeutic agent requires a thorough analysis of its side effect profile.
| Adverse Effect | Dextromethorphan Hydrobromide (Incidence) | Codeine (Incidence) |
| Common | Drowsiness, dizziness, nausea, stomach discomfort.[2][3] | Constipation, nausea, vomiting, drowsiness.[4] |
| Serious (Rare) | Serotonin syndrome (especially with MAOIs or SSRIs).[2] | Respiratory depression, severe sedation, potential for addiction and misuse.[5] |
At recommended doses, dextromethorphan is generally well-tolerated.[2] High doses can lead to euphoria and dissociative effects.[6] Codeine carries a higher risk of serious adverse effects, including respiratory depression, and has a potential for dependence.[5]
Conclusion
The statistical analysis of data from experiments with dextromethorphan this compound indicates its effectiveness as an antitussive agent, particularly in reducing cough frequency. However, its superiority over codeine is not definitively established, with different studies showing varying results. The choice between dextromethorphan and its alternatives should be based on a careful consideration of the patient population, the nature of the cough, and the side effect profiles of the medications. The distinct mechanism of action of dextromethorphan, involving the sigma-1 and NMDA receptors, offers a non-opioid alternative for cough suppression and warrants further investigation to fully elucidate its therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 6 Dextromethorphan Side Effects to Know - GoodRx [goodrx.com]
- 3. Dextromethorphan: Side effects and how to manage them [medicalnewstoday.com]
- 4. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Codeine Antitussive Cough Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hydrobromide Monohydrate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the disposal of hydrobromide monohydrate compounds. Adherence to these procedures is critical for personnel safety and environmental protection.
This compound salts are common forms of active pharmaceutical ingredients. While the specific hazards may vary depending on the parent molecule, a cautious approach to disposal is always necessary. This document will use Dextromethorphan this compound and Remodelin Hydrobromide as illustrative examples to establish a comprehensive disposal framework.
Immediate Safety and Disposal Overview
Proper disposal of this compound involves a multi-step process emphasizing containment, segregation, and adherence to regulatory guidelines. It is crucial to treat all this compound waste as hazardous.[1]
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, lab coat, and safety glasses with side shields. | [2] |
| Solid Waste | Collect unused powder and grossly contaminated materials (e.g., weighing papers, gloves) in a designated, clearly labeled hazardous waste container. | [2] |
| Liquid Waste | Collect solutions in a designated, clearly labeled hazardous waste container, often for halogenated organic waste. Do not mix with incompatible waste streams. | [2] |
| Sharps Waste | Dispose of any contaminated sharps (e.g., needles, pipettes) in a designated sharps container for hazardous chemical waste. | [2] |
| Decontamination | Decontaminate surfaces and non-disposable equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash. Collect all decontamination materials as hazardous waste. | [2] |
| Storage | Keep all hazardous waste containers securely closed and stored in a designated satellite accumulation area, away from incompatible materials. | [2] |
| Final Disposal | Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[2][3][4] | |
| Prohibited Disposal Methods | Do not dispose of with household garbage or release into the sewage system or the environment.[1][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling any waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[2]
-
Prepare and label the designated hazardous waste containers for solid, liquid, and sharps waste.
2. Waste Segregation at the Source:
-
Solid Waste: Carefully place any unused this compound powder and materials significantly contaminated with the solid (e.g., weighing papers, contaminated gloves) into the designated hazardous solid waste container.[2]
-
Liquid Waste: Transfer solutions containing this compound into the designated hazardous liquid waste container. Be mindful of chemical compatibility; do not mix with other waste streams unless their compatibility is confirmed.[2]
-
Sharps Waste: Immediately place any sharps, such as needles or Pasteur pipettes, that have been in contact with this compound into a designated sharps container for hazardous chemical waste.[2]
3. Decontamination of Work Area and Equipment:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the this compound.
-
Use a suitable solvent, such as ethanol or isopropanol, to wipe down the contaminated areas, followed by a wash with soap and water.[2]
-
All materials used for decontamination, such as wipes and paper towels, must be collected and disposed of as hazardous solid waste.[2]
4. Waste Collection and Storage:
-
Ensure that all hazardous waste containers are kept securely closed except when actively adding waste.
-
Store the sealed waste containers in a designated and secure satellite accumulation area. This area should be away from incompatible materials to prevent any potential reactions.[2]
5. Final Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule the collection and disposal of the hazardous waste.
-
All waste must be disposed of in strict accordance with all applicable local, state, and federal regulations.[2][3][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Hydrobromide Monohydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hydrobromide monohydrate, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
A thorough risk assessment of the specific procedures being performed should determine the level of protection required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Splash/Aerosol Hazard |
| Respiratory Protection | Well-fitted dust mask (for low aerosolization potential) | NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator[1] |
| Eye and Face Protection | Safety glasses with side shields[1][2] | Chemical splash goggles or a face shield worn with safety glasses[1] |
| Skin and Body Protection | Lab coat[2] | Chemical-resistant apron or coveralls |
| Hand Protection | Powder-free nitrile gloves[1] | Frequent glove changes are essential, especially if contaminated[1] |
Note: All respirator use must align with a comprehensive respiratory protection program that complies with OSHA standards (29 CFR 1910.134), including fit testing.[1]
Operational Handling and Storage
Proper handling and storage procedures are crucial to prevent exposure and maintain the integrity of the compound.
Handling:
-
Avoid the formation of dust and aerosols.[3]
-
All equipment used when handling the product must be grounded.[2][4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][4]
-
Store at room temperature in the original, light-resistant containers.[2][4]
-
Store away from incompatible materials such as oxidizing agents and alkalis.[2][3]
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to contain the material and protect personnel. All disposable PPE and other materials contaminated with this compound must be treated as hazardous waste.[1]
Spill Management:
-
Evacuate: Immediately clear the area of non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain:
-
Clean: After containment and removal, clean the affected area thoroughly.
-
Dispose: Collect all contaminated materials in a suitable, sealed container for disposal as hazardous waste.[3]
Waste Disposal:
-
Segregation: Contaminated items, including PPE, must be segregated from regular laboratory waste.[1]
-
Containers: Use suitable, closed containers for the disposal of waste.[3]
-
Regulations: Dispose of contents and containers in accordance with all applicable local, regional, and national regulations.
Safe Handling Workflow
The following diagram illustrates the step-by-step workflow for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
